MMV019313
Description
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Structure
3D Structure
Properties
Molecular Formula |
C22H27N3O2S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-5-methyl-4-oxothieno[3,2-c]quinoline-2-carboxamide |
InChI |
InChI=1S/C22H27N3O2S/c1-24-18-10-5-4-9-16(18)20-17(22(24)27)15-19(28-20)21(26)23-11-8-14-25-12-6-2-3-7-13-25/h4-5,9-10,15H,2-3,6-8,11-14H2,1H3,(H,23,26) |
InChI Key |
NVFMMXVDSJFVNO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Action of MMV019313: A Selective Inhibitor of Malarial Isoprenoid Biosynthesis
A deep dive into the molecular mechanism of the antimalarial candidate MMV019313 reveals a highly specific mode of action, targeting a crucial enzyme in the isoprenoid biosynthesis pathway of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This technical guide elucidates the core mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Executive Summary
This compound is a potent, non-bisphosphonate inhibitor of the P. falciparum bifunctional farnesyl/geranylgeranyl diphosphate (B83284) synthase (PfFPPS/GGPPS).[1][2] This enzyme is a critical node in the parasite's isoprenoid biosynthesis pathway, responsible for producing essential precursors for various cellular functions. This compound exhibits high selectivity for the parasite enzyme over its human counterparts, promising a favorable safety profile.[3][4] Its unique mechanism of action, distinct from that of bisphosphonate inhibitors, involves a novel binding site on the enzyme, offering a new avenue for antimalarial drug development.[3][4]
Mechanism of Action: Targeting a Key Metabolic Hub
The primary molecular target of this compound is the P. falciparum bifunctional farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS).[1][3] This enzyme catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP), geranyl pyrophosphate (GPP), and farnesyl pyrophosphate (FPP) to produce GPP, FPP, and geranylgeranyl pyrophosphate (GGPP), respectively. These molecules are vital precursors for a range of essential isoprenoids, including ubiquinones, dolichols, and prenylated proteins, which are crucial for mitochondrial respiration, protein glycosylation, and cellular signaling.
This compound's inhibition of PfFPPS/GGPPS disrupts the synthesis of these essential isoprenoids, ultimately leading to parasite death.[1] Evidence for this on-target activity comes from several key experimental findings:
-
Enzymatic Inhibition: this compound directly inhibits the activity of purified PfFPPS/GGPPS.[1]
-
Genetic Validation: Overexpression of wild-type PfFPPS/GGPPS in P. falciparum confers resistance to this compound.[1] Furthermore, a specific point mutation, S228T, in the PfFPPS/GGPPS gene leads to a significant increase in resistance, indicating that this residue is crucial for the compound's binding or inhibitory effect.[1][3]
-
Chemical Rescue: The growth inhibitory effects of this compound on P. falciparum can be rescued by the addition of exogenous IPP, the product of the upstream pathway, confirming that the compound targets isoprenoid biosynthesis.
A Novel Binding Site
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been quantified through various in vitro assays.
| Parameter | Target/Organism | Value | Reference |
| IC50 | Purified PfFPPS/GGPPS | 0.82 µM | [2] |
| EC50 | P. falciparum (in cultured erythrocytes) | 90 nM | [2] |
| Selectivity | No inhibition of human FPPS or GGPPS | Up to 200 µM | [3] |
Visualizing the Mechanism and Experimental Approaches
To further clarify the mechanism of action and the experimental strategies employed in its discovery, the following diagrams are provided.
Experimental Protocols
PfFPPS/GGPPS Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against purified PfFPPS/GGPPS.
Methodology:
-
Enzyme Purification: Recombinant PfFPPS/GGPPS is expressed in and purified from E. coli.
-
Reaction Mixture: The assay is performed in a reaction buffer containing Tris-HCl, MgCl2, DTT, and the substrates IPP and [1-14C]GPP (or [1-14C]FPP for GGPP production).
-
Inhibitor Addition: A dilution series of this compound is added to the reaction mixture.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the purified enzyme and incubated at 37°C.
-
Reaction Quenching and Product Extraction: The reaction is stopped by the addition of saturated NaCl. The radiolabeled product (FPP or GGPP) is extracted with butanol.
-
Quantification: The amount of radioactive product is quantified by scintillation counting.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
P. falciparum Growth Inhibition and Chemical Rescue Assay
Objective: To assess the antimalarial activity of this compound and confirm its targeting of the isoprenoid biosynthesis pathway.
Methodology:
-
P. falciparum Culture: Asexual blood stages of P. falciparum are cultured in human erythrocytes in complete medium.
-
Drug Treatment: Synchronized ring-stage parasites are exposed to a serial dilution of this compound.
-
Chemical Rescue: For the rescue experiment, a parallel set of cultures is treated with this compound in the presence of a fixed concentration of exogenous IPP.
-
Incubation: Cultures are incubated for 72 hours under standard conditions (37°C, 5% CO2, 5% O2).
-
Growth Measurement: Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) and fluorescence measurement.
-
Data Analysis: The EC50 value is determined from the dose-response curve. A rightward shift in the EC50 curve in the presence of IPP indicates chemical rescue.
Selection of this compound-Resistant P. falciparum
Objective: To identify the genetic basis of resistance to this compound.
Methodology:
-
Chemical Mutagenesis: A large population of P. falciparum is treated with a chemical mutagen (e.g., ethyl methanesulfonate) to increase the mutation rate.
-
Drug Pressure: The mutagenized parasite population is cultured under continuous pressure with a concentration of this compound that is inhibitory to the wild-type parasites.
-
Selection of Resistant Clones: The culture is monitored for the emergence of resistant parasites that can grow in the presence of the drug.
-
Clonal Isolation: Resistant parasites are cloned by limiting dilution.
-
Whole-Genome Sequencing: The genomes of the resistant clones and the parental wild-type strain are sequenced.
-
Variant Analysis: The genomic sequences are compared to identify single nucleotide polymorphisms (SNPs) or copy number variations that are present only in the resistant clones. The identification of the S228T mutation in PfFPPS/GGPPS is a key outcome of this protocol.
Conclusion
This compound represents a promising antimalarial lead compound with a well-defined and novel mechanism of action. Its high selectivity for the parasite's PfFPPS/GGPPS enzyme, coupled with its distinct binding site compared to existing inhibitors, provides a strong foundation for the development of a new class of antimalarial drugs. The detailed understanding of its mode of action, supported by robust experimental evidence, will be instrumental in guiding future drug optimization and development efforts to combat the global threat of malaria.
References
The Non-Bisphosphonate MMV019313: A Targeted Approach to Disrupting Isoprenoid Biosynthesis in Plasmodium falciparum
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the antimalarial compound MMV019313, focusing on its mechanism of action in inhibiting the essential isoprenoid biosynthesis pathway in Plasmodium falciparum, the deadliest species of malaria parasite. This document outlines the compound's efficacy, target specificity, and the experimental methodologies used to elucidate its function, offering a comprehensive resource for scientists engaged in antimalarial drug discovery.
Executive Summary
Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. The isoprenoid biosynthesis pathway in P. falciparum is a critical metabolic process, distinct from its human host, making it an attractive target for novel antimalarials. This compound is a potent, non-bisphosphonate inhibitor that specifically targets a key enzyme in this pathway, the bifunctional farnesyl/geranylgeranyl diphosphate (B83284) synthase (FPPS/GGPPS). Unlike bisphosphonate inhibitors, this compound exhibits high selectivity for the parasite enzyme over its human homologs, promising a wider therapeutic window. This guide details the quantitative data supporting its efficacy, the experimental protocols for its characterization, and visual representations of its mechanism and the research workflow.
Mechanism of Action: Targeting a Key Branchpoint Enzyme
This compound disrupts the parasite's ability to synthesize essential isoprenoid precursors, which are vital for various cellular functions, including protein prenylation, ubiquinone synthesis, and dolichol production.[1][2][3][4][5] The compound was identified through a chemical rescue screen where its inhibitory effect on parasite growth could be reversed by the addition of isopentenyl pyrophosphate (IPP), a downstream product of the targeted pathway.[6][7]
The specific molecular target of this compound is the P. falciparum bifunctional farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS).[6][8][9][10] This enzyme is a crucial branchpoint in the isoprenoid pathway. This compound's inhibitory action is distinct from that of bisphosphonates, another class of drugs that target FPPS enzymes.[6][8][10] Evidence suggests that this compound binds to a novel allosteric site on the enzyme, rather than the substrate-binding pocket targeted by bisphosphonates.[6][9][10] This is supported by the fact that a specific mutation, S228T, in PfFPPS/GGPPS confers resistance to this compound but not to bisphosphonates.[6][8][10]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through both in vitro parasite growth inhibition assays and enzymatic assays using purified proteins. The data highlights its potency against P. falciparum and its selectivity for the parasite enzyme.
| Parameter | Condition | Value | Reference |
| EC50 | P. falciparum growth inhibition | 90 nM | [11] |
| EC50 | P. falciparum growth inhibition (without IPP) | 268 nM (95% CI: 250–289 nM) | [6] |
| EC50 | P. falciparum growth inhibition (with 200 µM IPP) | 3.6 µM (95% CI: 3.2–4.0 µM) | [6] |
| IC50 | Inhibition of purified PfFPPS/GGPPS | 0.82 µM | [11] |
| Selectivity | Inhibition of human FPPS and GGPPS | No activity up to 200 µM | [6][8] |
Table 1: In Vitro Efficacy and Selectivity of this compound. This table summarizes the key quantitative metrics demonstrating the potent and selective inhibitory activity of this compound against P. falciparum and its molecular target, PfFPPS/GGPPS.
Experimental Protocols
The following sections detail the methodologies employed to characterize the activity of this compound.
P. falciparum Growth Inhibition Assay
This assay measures the dose-dependent effect of a compound on the proliferation of intraerythrocytic stages of P. falciparum.
-
Parasite Culture: Asynchronous or synchronous cultures of P. falciparum (e.g., 3D7 or Dd2 strains) are maintained in human erythrocytes at a defined hematocrit in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Assay Setup: Synchronized ring-stage parasites are plated in 96-well plates at approximately 0.5% parasitemia and 1% hematocrit.
-
Compound Addition: this compound is serially diluted and added to the wells. Control wells with no drug and wells with a known antimalarial are included.
-
Incubation: Plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Growth Measurement: Parasite growth is quantified using a DNA-intercalating fluorescent dye (e.g., SYBR Green I or PicoGreen). The fluorescence is read on a plate reader.
-
Data Analysis: The fluorescence readings are normalized to the untreated control, and the EC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
Chemical Rescue Assay
This assay is used to determine if a compound's inhibitory effect can be reversed by a specific metabolite, thereby indicating the pathway targeted.
-
Assay Setup: The growth inhibition assay is performed as described above.
-
Metabolite Addition: A parallel set of plates is prepared where, in addition to the serial dilutions of this compound, a fixed concentration of isopentenyl pyrophosphate (IPP) (e.g., 200 µM) is added to each well.[6]
-
Incubation and Measurement: The plates are incubated and read as described for the standard growth inhibition assay.
-
Data Analysis: A rightward shift in the EC50 curve in the presence of IPP indicates that the compound targets a step in the isoprenoid biosynthesis pathway upstream of IPP synthesis.[6]
PfFPPS/GGPPS Enzymatic Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the activity of the purified PfFPPS/GGPPS enzyme.
-
Protein Expression and Purification: Recombinant PfFPPS/GGPPS is expressed in E. coli and purified using affinity chromatography.
-
Enzyme Reaction: The enzymatic reaction is typically carried out in a buffer containing the substrates isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP) or farnesyl pyrophosphate (FPP), along with MgCl2 and dithiothreitol.
-
Inhibitor Addition: Varying concentrations of this compound are pre-incubated with the enzyme before initiating the reaction with the substrates.
-
Product Detection: The formation of the product, farnesyl diphosphate (FPP) or geranylgeranyl diphosphate (GGPP), is monitored. This can be done using various methods, such as a coupled colorimetric assay that measures the release of inorganic pyrophosphate.
-
Data Analysis: The rate of product formation is measured at each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Selection of Resistant Parasites and Target Identification
This protocol is used to identify the molecular target of a compound by selecting for resistant parasites and sequencing their genomes.
-
Drug Pressure Application: P. falciparum cultures are exposed to a constant, sub-lethal concentration of this compound over an extended period.
-
Monitoring for Recrudescence: The cultures are monitored for the re-emergence of parasite growth, indicating the selection of a resistant population.
-
Clonal Isolation: Clonal lines of the resistant parasites are isolated by limiting dilution.
-
Whole-Genome Sequencing: The genomes of the resistant clones and the parental sensitive strain are sequenced.
-
Variant Analysis: The genomic sequences are compared to identify single nucleotide polymorphisms (SNPs) or copy number variations (CNVs) that are unique to the resistant parasites. The identification of a mutation in the PfFPPS/GGPPS gene (S228T) strongly implicated this enzyme as the target of this compound.[6][8]
Visualizing the Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the targeted metabolic pathway and the experimental logic used to characterize this compound.
Figure 1: Isoprenoid Biosynthesis Pathway in P. falciparum . This diagram illustrates the MEP/DOXP pathway in the apicoplast for the synthesis of IPP and DMAPP, and the subsequent cytosolic steps catalyzed by PfFPPS/GGPPS to produce FPP and GGPP. The inhibitory action of this compound on PfFPPS/GGPPS is indicated.
Figure 2: Experimental Workflow for this compound Characterization. This flowchart outlines the logical progression of experiments, from initial phenotypic screening and chemical rescue to target identification through resistance selection and final biochemical validation of PfFPPS/GGPPS as the molecular target of this compound.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of a new class of antimalarials. Its novel mechanism of action, targeting a distinct site on PfFPPS/GGPPS, and its high selectivity for the parasite enzyme, address key challenges in antimalarial drug discovery, namely overcoming resistance and minimizing off-target toxicity.[6][8] The detailed methodologies and data presented in this guide provide a solid foundation for further preclinical and clinical development. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this compound analogs, as well as investigating its efficacy in in vivo models of malaria. The discovery of a new "druggable" site on this essential enzyme opens up new avenues for the rational design of next-generation isoprenoid biosynthesis inhibitors.[6][8][9]
References
- 1. Isoprenoid Biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Drug Targets in Isoprenoid Biosynthetic Pathway for Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Drug Targets in Isoprenoid Biosynthetic Pathway for Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoprenoid biosynthesis in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Specific inhibition of the bifunctional farnesyl/geranylgeranyl diphosphate synthase in malaria parasites via a new small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. A specific non-bisphosphonate inhibitor of the bifunctional farnesyl/geranylgeranyl diphosphate synthase in malaria parasites | bioRxiv [biorxiv.org]
- 9. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 10. Specific Inhibition of the Bifunctional Farnesyl/Geranylgeranyl Diphosphate Synthase in Malaria Parasites via a New Small-Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
MMV0193113: A Deep Dive into its Physicochemical Profile for Antimalarial Drug Development
For Immediate Release
[CITY, State] – MMV019313, a promising non-bisphosphonate inhibitor of Plasmodium falciparum farnesyl/geranylgeranyl diphosphate (B83284) synthase (FPPS/GGPPS), has emerged as a significant lead compound in the quest for novel antimalarial therapies.[1][2] Its distinction lies in its superior physicochemical properties compared to earlier bisphosphonate inhibitors, which have been hampered by poor bioavailability.[2][3][4] This technical guide provides a comprehensive analysis of the known physicochemical properties of this compound, offering a critical resource for researchers and drug development professionals in the field of antimalarial discovery.
Core Physicochemical Properties
A thorough understanding of a drug candidate's physicochemical properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its potential for clinical success. While extensive experimental data for this compound remains to be published, a combination of calculated predictions and qualitative descriptions from the literature provides a foundational understanding of its characteristics.
Below is a summary of the key physicochemical parameters for this compound. It is important to note that the quantitative values presented are computationally predicted and await experimental verification.
| Property | Value | Data Type | Source |
| Molecular Formula | C₂₂H₂₇N₃O₂S | MedChemExpress | |
| Molecular Weight | 397.53 g/mol | MedChemExpress | |
| Topological Polar Surface Area (TPSA) | 71.9 Ų | Calculated | PubChem |
| Predicted LogP (XLogP3) | 3.5 | Calculated | PubChem |
| Predicted Water Solubility (LogS) | -4.3 | Calculated | PubChem |
| Hydrogen Bond Donors | 1 | Calculated | PubChem |
| Hydrogen Bond Acceptors | 4 | Calculated | PubChem |
| Rotatable Bonds | 5 | Calculated | PubChem |
| Lipinski's Rule of Five | Compliant (0 violations) | Calculated | PubChem |
Mechanism of Action: A Targeted Approach
This compound exerts its antimalarial activity by inhibiting the P. falciparum bifunctional farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS).[1][2] This enzyme is crucial for the biosynthesis of isoprenoids, which are essential for the parasite's survival. The targeted inhibition of this pathway represents a validated strategy for antimalarial drug development.
Figure 1. Simplified signaling pathway illustrating the mechanism of action of this compound.
Experimental Protocols for Physicochemical Characterization
To facilitate further research and verification of the predicted properties of this compound, this section outlines standard experimental protocols for determining key physicochemical parameters.
Aqueous Solubility: Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.
Figure 2. Workflow for determining aqueous solubility via the shake-flask method.
Lipophilicity: LogD Determination
The distribution coefficient (LogD) at a specific pH is a critical measure of a compound's lipophilicity.
Figure 3. Workflow for the determination of LogD.
Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput in vitro assay to predict passive intestinal absorption.
Figure 4. Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Metabolic Stability: Liver Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.
Figure 5. Workflow for the liver microsomal stability assay.
Future Directions and Conclusion
This compound stands as a testament to the progress in antimalarial drug discovery, offering a promising scaffold with a favorable, albeit qualitatively described, physicochemical profile. The urgent next step for the research community is the experimental determination and publication of its core physicochemical properties. Such data will be invaluable for building robust structure-activity and structure-property relationships, guiding the optimization of this chemical series, and ultimately accelerating the development of new, effective, and orally bioavailable antimalarial drugs. The provided protocols offer a standardized framework for generating this critical experimental data.
References
The Selective Inhibition of Parasitic Isoprenoid Biosynthesis by MMV019313: A Technical Overview
For Immediate Release
STANFORD, CA – Researchers have characterized the potent and highly selective inhibitory activity of the non-bisphosphonate compound MMV019313 against the farnesyl/geranylgeranyl diphosphate (B83284) synthase (FPPS/GGPPS) of the malaria parasite, Plasmodium falciparum. This compound exhibits a remarkable selectivity for the parasite's bifunctional enzyme over the corresponding human enzymes, farnesyl pyrophosphate synthase (FPPS) and geranylgeranyl pyrophosphate synthase (GGPPS), paving the way for the development of novel antimalarial therapeutics with a potentially wide therapeutic window.
Executive Summary
Malaria remains a significant global health challenge, and the emergence of drug-resistant parasite strains necessitates the discovery of new therapeutic agents with novel mechanisms of action. The isoprenoid biosynthesis pathway is essential for the survival of Plasmodium falciparum, making its enzymes attractive drug targets. This compound, a compound from the Malaria Box collection, has been identified as a potent inhibitor of a key enzyme in this pathway, the bifunctional P. falciparum FPPS/GGPPS (PfFPPS/GGPPS). This technical guide provides a comprehensive overview of the selectivity of this compound, detailing the quantitative data, experimental protocols, and the underlying biological pathways.
Quantitative Analysis of this compound Selectivity
This compound demonstrates a high degree of selectivity for the parasitic enzyme over its human counterparts. Quantitative enzymatic assays reveal that while this compound potently inhibits PfFPPS/GGPPS, it has no discernible activity against human FPPS or GGPPS at concentrations up to 200 μM. This remarkable selectivity is a critical attribute for a drug candidate, as it minimizes the potential for on-target toxicity in the human host.
The inhibitory potency of this compound against PfFPPS/GGPPS has been determined under various substrate conditions, with IC50 values in the nanomolar to low micromolar range. The compound's efficacy in inhibiting parasite replication in cultured human erythrocytes is also notable, with an EC50 value of 90 nM.[1]
| Target Enzyme | Assay Condition | IC50 Value | Reference |
| P. falciparum FPPS/GGPPS | FPP Production (Non-saturating substrates) | 330 nM | |
| P. falciparum FPPS/GGPPS | FPP Production (Saturating substrates) | 2.0 μM | |
| P. falciparum FPPS/GGPPS | GGPP Production (Saturating substrates) | 9.8 μM | |
| Human FPPS | - | > 200 μM | |
| Human GGPPS | - | > 200 μM | |
| P. falciparum (in cultured erythrocytes) | - | EC50 = 90 nM | [1] |
Experimental Protocols
The determination of this compound's selectivity relies on robust enzymatic assays that measure the production of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). The following are detailed methodologies for the key experiments.
PfFPPS/GGPPS Enzymatic Inhibition Assay
This protocol outlines the measurement of this compound's inhibitory activity against the purified recombinant P. falciparum FPPS/GGPPS enzyme.
Materials:
-
Purified recombinant PfFPPS/GGPPS
-
This compound stock solution (in DMSO)
-
[1-3H]-Isopentenyl pyrophosphate ([3H]IPP)
-
Geranyl pyrophosphate (GPP) for FPP production assay
-
Farnesyl pyrophosphate (FPP) for GGPP production assay
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 2 mM DTT
-
Stop Solution: 0.8 M HCl
-
Scintillation cocktail
-
96-well microplates
-
Liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in the assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 10 µL of the diluted this compound or vehicle control to each well. Add 70 µL of assay buffer containing the appropriate amount of purified PfFPPS/GGPPS. Incubate the plate at 37°C for 15-30 minutes.
-
Enzymatic Reaction Initiation: To measure FPP production, add 20 µL of a substrate mix containing GPP and [3H]IPP to each well. To measure GGPP production, add 20 µL of a substrate mix containing FPP and [3H]IPP.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes, ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.
-
Product Extraction: Extract the radiolabeled product ([3H]FPP or [3H]GGPP) by adding 200 µL of butanol to each well, followed by vigorous mixing. Centrifuge the plate to separate the phases.
-
Quantification: Transfer the butanol phase containing the product to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Human FPPS and GGPPS Enzymatic Inhibition Assays
The protocol for assessing the inhibition of human FPPS and GGPPS is similar to that of the parasite enzyme, with minor modifications.
Materials:
-
Purified recombinant human FPPS or human GGPPS
-
This compound stock solution (in DMSO)
-
[3H]-Isopentenyl pyrophosphate ([3H]IPP)
-
Geranyl pyrophosphate (GPP) for hFPPS assay
-
Farnesyl pyrophosphate (FPP) for hGGPPS assay
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 2 mM DTT
-
Stop Solution: 0.8 M HCl
-
Scintillation cocktail
-
96-well microplates
-
Liquid scintillation counter
Procedure:
-
Follow the same steps for compound preparation, enzyme and inhibitor pre-incubation, reaction initiation, incubation, termination, product extraction, and quantification as described for the PfFPPS/GGPPS assay.
-
For the human FPPS assay, use GPP and [3H]IPP as substrates.
-
For the human GGPPS assay, use FPP and [3H]IPP as substrates.
-
This compound is tested up to a concentration of 200 μM to confirm the lack of inhibition.
Visualizing the Mechanism of Selectivity
The high selectivity of this compound can be attributed to the distinct structural features of the parasite's bifunctional enzyme and its unique mode of inhibition. This compound is believed to bind to a novel allosteric site on PfFPPS/GGPPS, which is absent or significantly different in the human orthologs. This is in contrast to bisphosphonate inhibitors, which target the substrate-binding site and show less selectivity. The resistance-conferring S228T mutation in PfFPPS/GGPPS further supports a distinct binding mode for this compound.
Isoprenoid Biosynthesis Pathways: Parasite vs. Human
The fundamental difference in the upstream isoprenoid biosynthesis pathways of P. falciparum and humans provides a broader context for the selective targeting of this pathway. The parasite utilizes the methylerythritol phosphate (B84403) (MEP) pathway, which is absent in humans, who use the mevalonate (B85504) pathway.
Caption: Comparative diagram of human and Plasmodium isoprenoid biosynthesis pathways.
Experimental Workflow for Determining Inhibitor Selectivity
The process of evaluating the selectivity of a compound like this compound involves a systematic workflow, from enzyme purification to comparative IC50 determination.
Caption: Workflow for assessing the selectivity of this compound.
Logical Relationship of this compound's Mechanism of Action
The unique characteristics of this compound's interaction with PfFPPS/GGPPS underscore its potential as a selective antimalarial agent.
Caption: Logical flow of this compound's selective inhibition.
Conclusion
This compound represents a promising lead compound for the development of a new class of antimalarial drugs. Its high selectivity for the parasite's bifunctional FPPS/GGPPS, coupled with its potent inhibitory activity, highlights the therapeutic potential of targeting the isoprenoid biosynthesis pathway in P. falciparum. The distinct mechanism of action of this compound, involving a novel allosteric binding site, offers a significant advantage over existing inhibitors and provides a solid foundation for further drug development and optimization efforts. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers in the field of antimalarial drug discovery.
References
The Significance of MMV019313 in Overcoming Antimalarial Resistance: A Technical Guide
Executive Summary
The emergence and spread of drug-resistant Plasmodium falciparum represent a critical threat to global malaria control and elimination efforts. There is an urgent need for novel antimalarial agents with unique mechanisms of action that can circumvent existing resistance pathways. This technical guide provides an in-depth analysis of MMV019313, a novel antimalarial compound that represents a significant advancement in the fight against drug-resistant malaria. This compound is a first-in-class, non-bisphosphonate inhibitor of P. falciparum farnesyl/geranylgeranyl diphosphate (B83284) synthase (FPPS/GGPPS), a key enzyme in the parasite's essential isoprenoid biosynthesis pathway. This document details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this compound, highlighting its potential as a valuable tool in overcoming antimalarial resistance.
Introduction: The Challenge of Antimalarial Resistance
Malaria, caused by parasites of the genus Plasmodium, remains a major global health burden. The cornerstone of malaria treatment is chemotherapy, but its effectiveness is continually undermined by the parasite's ability to develop resistance. Resistance has been observed for nearly all antimalarial drugs, including frontline artemisinin-based combination therapies (ACTs)[1]. The molecular mechanisms of resistance are varied and include mutations in the target protein, increased drug efflux, and metabolic adaptations[2][3]. This evolving resistance landscape necessitates a robust pipeline of new antimalarial drugs with novel mechanisms of action.
Isoprenoid biosynthesis is an essential metabolic pathway in Plasmodium parasites and a promising area for drug development[4]. This pathway produces vital molecules for various cellular functions, including protein prenylation and the synthesis of ubiquinone and dolichols. The parasite's reliance on the prokaryotic-like methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid precursors, which is absent in humans, offers a selective target for drug intervention.
This compound: A Novel Inhibitor of a Key Parasite Enzyme
This compound is a potent and selective inhibitor of P. falciparum farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS)[4][5][6]. This enzyme catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with allylic diphosphates to produce farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP), critical precursors in the isoprenoid pathway.
Mechanism of Action: A Distinct Approach to Inhibition
Unlike bisphosphonates, which are charged molecules that mimic the diphosphate substrate of FPPS/GGPPS and suffer from poor bioavailability, this compound is a non-bisphosphonate inhibitor with superior physicochemical properties[4][5][6]. Crucially, this compound binds to a novel allosteric site on the PfFPPS/GGPPS enzyme, distinct from the substrate-binding site targeted by bisphosphonates[5][6][7]. This unique mode of inhibition is central to its high selectivity for the parasite enzyme over its human counterparts (hFPPS and hGGPPS)[4][5][6][7]. This selectivity is a significant advantage, as it minimizes the potential for on-target toxicity in the human host.
dot
Caption: Mechanism of action of this compound.
Overcoming Resistance
The novel binding site and mechanism of action of this compound suggest that it can overcome resistance mechanisms that affect other antimalarials. Resistance to this compound has been experimentally induced in vitro through chemical mutagenesis. This led to the identification of a specific mutation, S228T, in the PfFPPS/GGPPS enzyme that confers resistance to this compound but not to bisphosphonates[4][5][6]. This finding further confirms the distinct binding sites of these two classes of inhibitors. The low frequency of resistance development to this compound in laboratory settings suggests a high barrier to the evolution of resistance in the field.
Quantitative Data on the Efficacy of this compound
The antimalarial activity of this compound has been quantified through a series of in vitro and enzymatic assays. The data consistently demonstrate its potent and selective inhibition of P. falciparum.
| Parameter | Value | Assay Type | Target | Reference |
| EC50 | 90 nM | In vitro parasite growth | P. falciparum (erythrocytic stage) | [8] |
| IC50 | 0.82 µM | Enzymatic assay | Purified PfFPPS/GGPPS | [8] |
| IC50 | 330 nM | Enzymatic assay (FPP production, non-saturating substrate) | Purified PfFPPS/GGPPS | [9] |
| IC50 | 2.0 µM | Enzymatic assay (FPP production, saturating substrate) | Purified PfFPPS/GGPPS | [9] |
| IC50 | 9.8 µM | Enzymatic assay (GGPP production, saturating substrate) | Purified PfFPPS/GGPPS | [9] |
| Selectivity | No inhibition up to 200 µM | Enzymatic assay | Human FPPS and GGPPS | [6][7] |
Table 1: In vitro and enzymatic efficacy of this compound.
Experimental Protocols
The characterization of this compound has been underpinned by a series of robust experimental protocols. The following sections detail the methodologies for the key experiments cited.
In Vitro Growth Inhibition Assay
This assay is used to determine the 50% effective concentration (EC50) of a compound against the asexual blood stages of P. falciparum.
-
Parasite Culture: P. falciparum strains (e.g., W2, 3D7) are cultured in human erythrocytes at a 2-4% hematocrit in RPMI 1640 medium supplemented with Albumax II, sodium bicarbonate, hypoxanthine, and HEPES. Cultures are maintained at 37°C in a low-oxygen environment (5% O₂, 5% CO₂, 90% N₂)[5][10].
-
Assay Setup: Synchronized ring-stage parasites are diluted to an initial parasitemia of 0.5-1% in 96-well plates. The compound of interest, this compound, is added in a series of dilutions[10].
-
Incubation: The plates are incubated for 48-72 hours under standard culture conditions to allow for parasite growth and multiplication[10].
-
Quantification of Parasite Growth:
-
SYBR Green I Assay: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The fluorescence, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader[4][8].
-
Flow Cytometry: Alternatively, parasite growth can be quantified by flow cytometry. After incubation, cells are stained with a fluorescent nucleic acid dye (e.g., YOYO-1 or SYBR Green I), and the percentage of infected erythrocytes is determined by analyzing thousands of cells per sample[3][10].
-
-
Data Analysis: The fluorescence or percentage of infected cells is plotted against the drug concentration, and the EC50 value is calculated using a non-linear regression model.
dot
Caption: Workflow for the in vitro growth inhibition assay.
PfFPPS/GGPPS Enzymatic Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified PfFPPS/GGPPS.
-
Enzyme Purification: Recombinant PfFPPS/GGPPS is expressed in E. coli and purified using affinity chromatography[9].
-
Assay Reaction: The enzymatic reaction is typically carried out in a buffer containing the purified enzyme, the allylic substrate (GPP or FPP), the isoprenoid substrate ([¹⁴C]-IPP or unlabeled IPP), and MgCl₂. The reaction is initiated by the addition of the substrates and incubated at 37°C[9].
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations to determine its inhibitory effect.
-
Product Detection and Quantification: The production of FPP and GGPP is quantified. This can be achieved by:
-
Radiometric Assay: Using radiolabeled [¹⁴C]-IPP, the products are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the radioactivity incorporated into FPP and GGPP is measured.
-
LC-MS/MS: A more modern approach involves using liquid chromatography-tandem mass spectrometry to separate and quantify the unlabeled FPP and GGPP products.
-
-
Data Analysis: The rate of product formation is measured at different inhibitor concentrations, and the IC₅₀ value is calculated.
Isopentenyl Pyrophosphate (IPP) Chemical Rescue Screen
This cell-based assay is used to identify compounds that specifically target the isoprenoid biosynthesis pathway.
-
Principle: The growth inhibition caused by a compound that targets the isoprenoid pathway can be reversed by supplementing the culture medium with the downstream product, IPP[5][11][12].
-
Methodology: The in vitro growth inhibition assay is performed as described in section 4.1, with a parallel set of experiments where the culture medium is supplemented with 200 µM IPP[10][12].
-
Interpretation: A significant increase in the EC₅₀ value in the presence of IPP indicates that the compound's primary target is within the isoprenoid biosynthesis pathway. This compound was initially identified as an isoprenoid biosynthesis inhibitor through this method[5][6].
dot
Caption: Logic of the IPP chemical rescue screen.
In Vitro Resistance Selection
This protocol is used to generate and characterize parasite resistance to a specific compound in a controlled laboratory setting.
-
Drug Pressure: A large population of parasites (e.g., 10⁸-10⁹) is exposed to a constant concentration of this compound, typically at a concentration that inhibits growth by 90% (IC₉₀)[1].
-
Recrudescence Monitoring: The culture is monitored for the reappearance of parasite growth (recrudescence), which indicates the selection of resistant mutants.
-
Clonal Isolation: Once resistant parasites emerge, they are cloned by limiting dilution to obtain a genetically homogenous population.
-
Phenotypic Characterization: The EC₅₀ of the resistant clone is determined and compared to the parental strain to quantify the fold-increase in resistance.
-
Genotypic Characterization: The gene encoding the drug target (in this case, pffpps/ggpps) is sequenced to identify mutations that may be responsible for resistance. For this compound, this process led to the identification of the S228T mutation[4][5][6].
In Vivo Efficacy Studies in a Mouse Model
In vivo studies are crucial for evaluating the efficacy of a compound in a whole-organism context.
-
Animal Model: Immunocompromised mice (e.g., NOD-scid IL2Rγnull) engrafted with human erythrocytes and infected with P. falciparum, or immunocompetent mice (e.g., BALB/c) infected with the rodent malaria parasite Plasmodium berghei, are commonly used models[13][14][15].
-
Infection: Mice are infected with a standardized number of parasites, typically via intravenous or intraperitoneal injection[2].
-
Drug Administration: this compound is administered to the infected mice, usually via oral gavage or intraperitoneal injection. The dosing regimen (dose, frequency, and duration) is varied to determine the optimal therapeutic window.
-
Monitoring Parasitemia: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears or by in vivo imaging if a luciferase-expressing parasite line is used[2].
-
Efficacy Assessment: The efficacy of the compound is determined by the reduction in parasitemia compared to a vehicle-treated control group. The mean survival time of the treated mice is also a key endpoint.
Conclusion and Future Directions
This compound represents a significant breakthrough in the quest for novel antimalarials to combat drug-resistant malaria. Its unique mechanism of action, targeting a novel allosteric site on the essential parasite enzyme PfFPPS/GGPPS, confers high selectivity and a likely high barrier to resistance. The potent in vitro activity and promising physicochemical properties make this compound an excellent lead compound for further drug development.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and its analogs to enhance their in vivo efficacy and safety profiles. Further studies are also warranted to explore its activity against other Plasmodium species and different life cycle stages of the parasite. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers working to advance this compound and other novel antimalarial candidates through the drug development pipeline. The continued development of compounds like this compound is critical to ensuring the availability of effective treatments for malaria in the face of escalating drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. med.nyu.edu [med.nyu.edu]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. iddo.org [iddo.org]
- 5. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Inhibition of the Bifunctional Farnesyl/Geranylgeranyl Diphosphate Synthase in Malaria Parasites via a New Small-Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Specific inhibition of the bifunctional farnesyl/geranylgeranyl diphosphate synthase in malaria parasites via a new small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Chemical Rescue Screen Identifies a Plasmodium falciparum Apicoplast Inhibitor Targeting MEP Isoprenoid Precursor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cloning and characterization of bifunctional enzyme farnesyl diphosphate/geranylgeranyl diphosphate synthase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Rescue of Malaria Parasites Lacking an Apicoplast Defines Organelle Function in Blood-Stage Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientificarchives.com [scientificarchives.com]
- 15. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Novel Druggable Pocket: A Technical Guide to the MMV019313 Binding Site on Plasmodium falciparum Farnesyl/Geranylgeranyl Diphosphate Synthase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding site and mechanism of action of the novel antimalarial compound MMV019313, a specific inhibitor of the bifunctional farnesyl/geranylgeranyl diphosphate (B83284) synthase (FPPS/GGPPS) in Plasmodium falciparum (PfFPPS/GGPPS). This enzyme is a critical node in the parasite's isoprenoid biosynthesis pathway, making it a high-priority drug target. This compound represents a significant advancement over existing bisphosphonate inhibitors due to its high selectivity for the parasite enzyme and distinct mode of inhibition.
Executive Summary
This compound is a potent, non-bisphosphonate inhibitor that targets a novel, allosteric site on PfFPPS/GGPPS.[1][2] This discovery has unveiled a new druggable pocket with superior characteristics compared to the conserved substrate-binding sites targeted by bisphosphonates.[1] Key to the identification of this unique binding site was the observation that a single point mutation, S228T, in the parasite enzyme confers resistance to this compound, while having no impact on the activity of bisphosphonate inhibitors.[1][3] This finding definitively separates the binding modes of these two classes of inhibitors. This compound exhibits remarkable selectivity, showing no activity against the human orthologs of the enzyme, a critical feature for minimizing off-target effects and potential toxicity.[2]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through enzymatic and cell-based assays. The following table summarizes the key quantitative data, highlighting the compound's potency and selectivity.
| Parameter | Target/Organism | Value | Reference |
| IC50 | PfFPPS/GGPPS (purified enzyme) | 0.82 µM | [4] |
| EC50 | P. falciparum (in cultured erythrocytes) | 90 nM | [4] |
| Inhibition of human FPPS | (up to) | No inhibition at 200 µM | [2] |
| Inhibition of human GGPPS | (up to) | No inhibition at 200 µM | [2] |
Mechanism of Action and Binding Site
Unlike bisphosphonates, which act as substrate analogs competing for the diphosphate binding site, this compound binds to a distinct, previously uncharacterized site on PfFPPS/GGPPS.[1][2] Molecular docking studies suggest that this novel pocket is not one of the known substrate-binding sites.[1] The disruption of this compound's inhibitory activity by the S228T mutation provides strong evidence for the location of this new binding site, either directly involving serine 228 or in close proximity to it.[1][3] This high degree of selectivity for the parasite enzyme suggests that the novel binding site is either absent or significantly different in the human FPPS and GGPPS, offering a promising avenue for the development of parasite-specific inhibitors.[2]
The following diagram illustrates the proposed mechanism of inhibition, highlighting the distinct binding sites of this compound and bisphosphonates on PfFPPS/GGPPS.
Caption: Distinct inhibition mechanisms of PfFPPS/GGPPS.
Experimental Protocols
The identification of this compound's unique binding site was the result of a series of well-designed experiments. Below are the detailed methodologies for the key experiments cited.
Growth Rescue Screen for Isoprenoid Biosynthesis Inhibitors
This assay was designed to identify compounds that inhibit the isoprenoid biosynthesis pathway in P. falciparum.
-
Parasite Culture: P. falciparum parasites were cultured in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Compound Screening: A library of compounds, including this compound, was screened for antimalarial activity.
-
Chemical Rescue: To determine if the mechanism of action was inhibition of isoprenoid biosynthesis, the growth-inhibitory effects of the compounds were assessed in the presence or absence of the isoprenoid precursors, farnesol (B120207) (FOH) and geranylgeraniol (B1671449) (GGOH).
-
Growth Measurement: Parasite growth was quantified using a SYBR Green I-based fluorescence assay. Compounds whose inhibitory effects were rescued by the addition of FOH or GGOH were identified as potential isoprenoid biosynthesis inhibitors.
PfFPPS/GGPPS Enzyme Inhibition Assay
This in vitro assay directly measured the inhibitory effect of this compound on the enzymatic activity of purified PfFPPS/GGPPS.
-
Enzyme Purification: Recombinant PfFPPS/GGPPS was expressed in E. coli and purified.
-
Reaction Mixture: The enzymatic reaction was carried out in a buffer containing Tris-HCl, MgCl2, DTT, [14C]-isopentenyl pyrophosphate (IPP), and either farnesyl pyrophosphate (FPP) or geranyl pyrophosphate (GPP) as the allylic substrate.
-
Inhibitor Addition: Varying concentrations of this compound were pre-incubated with the enzyme before initiating the reaction.
-
Product Analysis: The reaction products, [14C]-geranylgeranyl pyrophosphate (GGPP) and [14C]-farnesyl pyrophosphate (FPP), were extracted and quantified by scintillation counting.
-
IC50 Determination: The concentration of this compound that resulted in 50% inhibition of enzyme activity (IC50) was calculated from dose-response curves.
Chemical Mutagenesis and Resistance Selection
This experiment was crucial in identifying the S228T mutation responsible for resistance to this compound.
-
Mutagenesis: P. falciparum parasites were exposed to a chemical mutagen, such as ethyl methanesulfonate (B1217627) (EMS), to induce random mutations in the genome.
-
Drug Selection: The mutagenized parasite population was cultured in the presence of a selective concentration of this compound.
-
Resistance Confirmation: Parasites that survived and replicated under drug pressure were cloned, and their resistance to this compound was confirmed by determining the EC50 value.
-
Whole-Genome Sequencing: The genomes of the resistant clones were sequenced and compared to the parental wild-type strain to identify single nucleotide polymorphisms (SNPs). The S228T mutation in the PfFPPS/GGPPS gene was identified through this process.
The logical workflow for identifying the this compound binding site is depicted in the following diagram.
Caption: Experimental workflow for this compound binding site discovery.
Conclusion and Future Directions
The discovery of this compound and its unique binding site on PfFPPS/GGPPS represents a paradigm shift in the pursuit of novel antimalarials targeting isoprenoid biosynthesis.[1][3] This allosteric pocket offers a new opportunity for structure-based drug design to develop next-generation inhibitors with high potency and specificity, thereby circumventing the limitations of existing drugs. Further crystallographic studies of the PfFPPS/GGPPS-MMV019313 complex are warranted to precisely define the molecular interactions at this novel site. Such structural insights will be invaluable for optimizing lead compounds and developing new antimalarial therapies with novel mechanisms of action to combat the growing threat of drug resistance.
References
- 1. Specific Inhibition of the Bifunctional Farnesyl/Geranylgeranyl Diphosphate Synthase in Malaria Parasites via a New Small-Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibition of the bifunctional farnesyl/geranylgeranyl diphosphate synthase in malaria parasites via a new small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
Technical Guide: MMV01931d3, a Novel Antimalarial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMV019313 is a novel, non-bisphosphonate small molecule inhibitor of the Plasmodium falciparum farnesyl/geranylgeranyl diphosphate (B83284) synthase (PfFPPS/GGPPS), a critical enzyme in the parasite's isoprenoid biosynthesis pathway. This compound exhibits high selectivity for the parasite enzyme over its human counterparts, presenting a promising avenue for the development of new antimalarial therapeutics with a favorable safety profile. This document provides a comprehensive overview of the chemical structure, a plausible synthetic pathway, biological activity, and detailed experimental protocols related to this compound.
Chemical Structure
This compound, with the chemical name N-(4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)phenyl)-2-(naphthalen-2-yl)acetamide, possesses a molecular formula of C22H27N3O2S and a molecular weight of 397.53 g/mol .[1] The structure comprises a central acetamide (B32628) linker connecting a substituted pyrazole (B372694) moiety to a naphthalene (B1677914) ring.
Caption: 2D Chemical Structure of this compound.
Proposed Synthesis Pathway
While a detailed, step-by-step synthesis of this compound has not been published, a plausible retrosynthetic analysis suggests a convergent approach. The key disconnection is at the amide bond, leading to two primary intermediates: 4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)aniline (Intermediate A) and 2-(naphthalen-2-yl)acetic acid (Intermediate B) . The final step would involve an amide coupling of these two fragments.
Caption: Proposed retrosynthetic pathway for this compound.
Synthesis of Intermediate A: 4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)aniline
A potential route to this intermediate involves a multi-step process, likely starting from commercially available materials to construct the substituted pyrazole ring followed by coupling to a protected aniline (B41778) derivative and subsequent deprotection and reduction. A common strategy for similar compounds involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound to form the pyrazole core.
Synthesis of Intermediate B: 2-(naphthalen-2-yl)acetic acid
This is a commercially available reagent. Its synthesis can be achieved through various classical methods, such as the Willgerodt-Kindler reaction starting from 2-acetylnaphthalene.
Final Amide Coupling
The final step is the formation of the amide bond between Intermediate A and Intermediate B. Standard peptide coupling reagents can be employed for this transformation. A recommended protocol involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent, with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the bifunctional P. falciparum farnesyl/geranylgeranyl diphosphate synthase (PfFPPS/GGPPS).[2][3] This enzyme is a key branchpoint in the isoprenoid biosynthesis pathway, which is essential for the parasite's survival.[2][4] Isoprenoid precursors are vital for various cellular processes, including protein prenylation, ubiquinone biosynthesis, and dolichol synthesis. By inhibiting PfFPPS/GGPPS, this compound disrupts these critical pathways, leading to parasite death.[2]
A significant advantage of this compound is its high selectivity for the parasite enzyme over the human orthologs (FPPS and GGPPS).[2][3] This selectivity is attributed to its binding to a novel allosteric site on PfFPPS/GGPPS, distinct from the binding site of bisphosphonate inhibitors.[2][5] This minimizes the potential for on-target toxicity in the human host.
Caption: Inhibition of the isoprenoid biosynthesis pathway by this compound.
Quantitative Data
The following table summarizes the key in vitro activity data for this compound.
| Parameter | Value | Target/Organism | Reference |
| IC50 | 0.82 µM | PfFPPS/GGPPS | [1] |
| EC50 | 90 nM | P. falciparum (in vitro) | [1] |
| EC50 | 268 nM | P. falciparum (in vitro, without IPP) | [2] |
| EC50 | 3.6 µM | P. falciparum (in vitro, with 200 µM IPP) | [2] |
Experimental Protocols
P. falciparum Growth Inhibition Assay (SYBR Green I Method)
This protocol is adapted from established methods for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Human erythrocytes
-
Complete malaria culture medium (e.g., RPMI 1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum or Albumax)
-
This compound stock solution in DMSO
-
96-well black microtiter plates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1x SYBR Green I dye
-
Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Procedure:
-
Prepare serial dilutions of this compound in complete medium in a 96-well plate. Include a drug-free control (medium with DMSO) and an uninfected erythrocyte control.
-
Add synchronized ring-stage P. falciparum culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours at 37°C in the controlled gas environment.
-
After incubation, add an equal volume of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a suitable model using graphing software.
PfFPPS/GGPPS Enzymatic Inhibition Assay (Radiochemical Method)
This assay measures the enzymatic activity of purified PfFPPS/GGPPS by quantifying the incorporation of a radiolabeled substrate.
Materials:
-
Purified recombinant PfFPPS/GGPPS enzyme
-
This compound stock solution in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 5 mM MgCl2, 2 mM DTT)
-
Substrates: Farnesyl diphosphate (FPP) or Geranyl diphosphate (GPP)
-
Radiolabeled substrate: [1-14C]Isopentenyl diphosphate ([14C]IPP)
-
Stop solution (e.g., 0.8 M HCl)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube or well, combine the assay buffer, purified PfFPPS/GGPPS, and the this compound dilution or vehicle control.
-
Pre-incubate the enzyme-inhibitor mixture at 37°C for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the non-radiolabeled substrate (FPP or GPP) and [14C]IPP.
-
Incubate the reaction at 37°C for a time within the linear range of the assay (e.g., 20-30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Extract the radiolabeled product (e.g., [14C]GGPP or [14C]FPP) using an organic solvent (e.g., butanol or ethyl acetate).
-
Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Caption: General workflow for the PfFPPS/GGPPS enzymatic inhibition assay.
Conclusion
This compound represents a promising lead compound for the development of a new class of antimalarial drugs. Its novel mechanism of action, targeting a key enzyme in the parasite's isoprenoid biosynthesis pathway with high selectivity, addresses the urgent need for new therapeutics to combat emerging drug resistance. The information provided in this technical guide serves as a valuable resource for researchers and drug development professionals working towards the advancement of this compound and related compounds as next-generation antimalarials. Further studies on its pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy, are warranted to fully elucidate its therapeutic potential.
References
- 1. 2-Naphthaleneacetic acid | C12H10O2 | CID 11393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. tsijournals.com [tsijournals.com]
- 5. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of MMV019313 Against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV019313 is a novel, potent, and specific non-bisphosphonate inhibitor of the Plasmodium falciparum bifunctional farnesyl/geranylgeranyl diphosphate (B83284) synthase (FPPS/GGPPS).[1][2][3][4] This enzyme is a critical component of the parasite's isoprenoid biosynthesis pathway, making it a validated and high-priority target for antimalarial drug development.[2][3][4] Unlike bisphosphonate inhibitors, this compound exhibits high selectivity for the parasite enzyme over its human homologs, presenting a significant advantage in drug development due to potentially reduced off-target effects and better bioavailability.[2][3][4] These application notes provide detailed protocols for the in vitro assessment of this compound's efficacy against the asexual blood stages of P. falciparum.
Mechanism of Action: Inhibition of Isoprenoid Biosynthesis
This compound targets and inhibits the P. falciparum FPPS/GGPPS, a key branchpoint enzyme in the cytosolic isoprenoid biosynthesis pathway. This pathway is essential for the production of vital molecules required for parasite survival and replication. The compound binds to a novel, selective small molecule binding site, distinct from the substrate-binding sites targeted by bisphosphonates.[2] Inhibition of FPPS/GGPPS disrupts the synthesis of farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP), which are precursors for a variety of essential isoprenoids.
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The inhibitory activity of this compound against P. falciparum has been determined using various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.
| Parameter | Value (nM) | P. falciparum Strain(s) | Assay Type | Reference |
| EC50 | 90 | Not Specified | Erythrocyte Growth Assay | [1] |
| EC50 | 268 (250–289, 95% CI) | Not Specified | Growth Inhibition Assay | [2] |
| IC50 | 820 | Not Specified | Enzyme Inhibition Assay | [1] |
Experimental Protocols
Two standard and widely used methods for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds are the SYBR Green I-based fluorescence assay and the parasite lactate (B86563) dehydrogenase (pLDH) assay. Both methods provide a quantitative measure of parasite growth inhibition.
Protocol 1: SYBR Green I-Based Fluorescence Assay
This assay measures the proliferation of malaria parasites by quantifying the parasite DNA using the fluorescent dye SYBR Green I.[5][6][7] It is a robust and high-throughput method suitable for screening large numbers of compounds.
Materials:
-
P. falciparum culture (e.g., 3D7 or other strains) synchronized to the ring stage
-
Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax II or 10% human serum)
-
Human erythrocytes (O+)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom microtiter plates
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. A common starting concentration for screening is 20 µM with 3- to 5-fold serial dilutions.[8] Include drug-free wells (negative control) and wells with a known fast-acting antimalarial like dihydroartemisinin (B1670584) (10 µM) as a positive control.[8]
-
Parasite Culture Preparation: Synchronize P. falciparum cultures to the ring stage.[8] Dilute the synchronized culture with fresh erythrocytes and complete medium to achieve a final parasitemia of 0.3-0.5% and a hematocrit of 2%.[5][8]
-
Incubation: Add 100 µL of the parasite culture to each well of the pre-dosed plate.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[5][8] A 72-hour incubation allows for a full growth and re-invasion cycle.[8]
-
Lysis and Staining: After incubation, prepare the SYBR Green I lysis buffer. Dilute the 10,000x SYBR Green I stock to a 2x working concentration in the lysis buffer.
-
Add 100 µL of the 2x SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 to 24 hours.[5]
-
Fluorescence Reading: Measure the fluorescence using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[5]
-
Data Analysis: Subtract the background fluorescence from uninfected erythrocyte controls. Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the SYBR Green I assay.
Protocol 2: Parasite Lactate Dehydrogenase (pLDH) Assay
The pLDH assay is a colorimetric method that measures the activity of parasite-specific lactate dehydrogenase, an enzyme released upon lysis of the parasites.[9][10][11] The level of pLDH activity is proportional to the number of viable parasites.
Materials:
-
P. falciparum culture and drug plates prepared as in Protocol 1.
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Malstat Reagent/NBT (Nitro Blue Tetrazolium) solution.
-
PES (Phenazine Ethosulfate) solution.
-
Spectrophotometer (plate reader) capable of reading absorbance at 650 nm.
Procedure:
-
Compound and Parasite Preparation: Prepare drug dilution plates and parasite cultures as described in steps 1-4 of the SYBR Green I protocol.
-
Lysis: After the 72-hour incubation, lyse the cells by either adding a lysis buffer or through freeze-thaw cycles.
-
Enzyme Reaction:
-
In a separate flat-bottom 96-well plate, add 100 µL of Malstat/NBT reagent to each well.
-
Transfer 20 µL of the lysate from the culture plate to the corresponding wells of the reaction plate.
-
Initiate the reaction by adding 25 µL of PES solution to each well.
-
-
Incubation: Incubate the reaction plate in the dark at room temperature for 30-60 minutes.
-
Absorbance Reading: Measure the absorbance at 650 nm using a microplate spectrophotometer.
-
Data Analysis: The absorbance values are directly proportional to the pLDH activity and, therefore, parasite viability.[10][11] Calculate the IC50 values as described for the SYBR Green I assay.
Caption: Workflow for the pLDH assay.
Conclusion
The provided protocols offer standardized and reproducible methods for evaluating the in vitro antimalarial activity of this compound against P. falciparum. The SYBR Green I and pLDH assays are both reliable, with the former being particularly suited for high-throughput screening. Given the unique mechanism of action and high selectivity of this compound, rigorous in vitro characterization is a critical step in its journey as a promising next-generation antimalarial candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specific inhibition of the bifunctional farnesyl/geranylgeranyl diphosphate synthase in malaria parasites via a new small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. iddo.org [iddo.org]
- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 8. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Determining the Potency of MMV019313: An Application Note and Protocol for EC50 Determination in Plasmodium falciparum Replication Assays
For Immediate Release
This application note provides a detailed protocol for determining the half-maximal effective concentration (EC50) of the antimalarial compound MMV019313 against the asexual blood stages of Plasmodium falciparum. The described methodology is primarily based on the widely used and robust SYBR Green I-based fluorescence assay. This document is intended for researchers, scientists, and drug development professionals engaged in antimalarial drug discovery and preclinical evaluation.
This compound is a novel, non-bisphosphonate inhibitor that selectively targets the Plasmodium falciparum bifunctional farnesyl/geranylgeranyl diphosphate (B83284) synthase (FPPS/GGPPS).[1][2][3][4] This enzyme is a critical component of the isoprenoid biosynthesis pathway in malaria parasites, making it a validated and high-priority drug target.[1][2][3][4] Unlike bisphosphonate inhibitors, this compound exhibits high selectivity for the parasite enzyme over its human homologs, highlighting its potential as a specific antimalarial agent.[1][2][3][4]
Data Presentation: In Vitro Potency of this compound
The following table summarizes the reported in vitro EC50 values for this compound against various strains of P. falciparum. These values have been collated from independent studies to provide a comprehensive overview of the compound's potency.
| P. falciparum Strain | EC50 (nM) | Assay Method | Reference |
| Dd2 | 216 | SYBR Green I | Gisselberg et al., 2018[3][4] |
| 3D7 | Not specified | Not specified | Gisselberg et al., 2017[2] |
Note: The EC50 value can vary depending on the parasite strain, assay conditions, and laboratory-specific parameters. It is recommended that each laboratory establishes its own baseline EC50 for this compound using the protocols outlined below.
Experimental Protocols
This section provides a detailed methodology for determining the EC50 value of this compound using the SYBR Green I-based parasite replication assay.
Protocol 1: In Vitro Culture of Plasmodium falciparum
Objective: To maintain a continuous culture of asexual P. falciparum blood stages for use in drug sensitivity assays.
Materials:
-
P. falciparum strain (e.g., 3D7, Dd2)
-
Human erythrocytes (O+)
-
Complete Parasite Medium (CPM): RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 25 µg/mL gentamicin, and 0.5% (w/v) Albumax II or 10% (v/v) heat-inactivated human serum.
-
Gas mixture: 5% CO2, 5% O2, 90% N2
-
Incubator at 37°C
-
Sterile culture flasks and centrifuge tubes
Methodology:
-
Aseptically transfer human erythrocytes to a sterile centrifuge tube and wash three times with incomplete RPMI-1640.
-
Resuspend the washed erythrocytes in CPM to achieve a 50% hematocrit stock.
-
Initiate or sub-culture the P. falciparum parasites by mixing the infected erythrocyte culture with fresh erythrocytes and CPM to achieve the desired parasitemia (typically 0.5-1%) and a final hematocrit of 2-5%.
-
Place the culture flask in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C.
-
Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa.
-
Maintain the culture by providing fresh CPM and erythrocytes as needed to keep the parasitemia within an optimal range (typically below 5%).
Protocol 2: SYBR Green I-Based Drug Sensitivity Assay
Objective: To determine the EC50 value of this compound by measuring parasite DNA content as an indicator of parasite replication.
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Artesunate or Chloroquine (as a positive control)
-
Complete Parasite Medium (CPM)
-
96-well black, clear-bottom microtiter plates
-
SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 0.2 µL/mL SYBR Green I dye.
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Methodology:
-
Drug Plate Preparation:
-
Prepare a serial dilution of this compound in CPM in a separate 96-well plate. A typical starting concentration is 1 µM, with 2-fold serial dilutions.
-
Include wells with a positive control drug (e.g., artesunate) and drug-free wells (negative control).
-
Transfer 100 µL of each drug dilution to the corresponding wells of the black, clear-bottom assay plate.
-
-
Parasite Seeding:
-
Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.[5]
-
Prepare a parasite suspension of 0.5% parasitemia and 2% hematocrit in CPM.
-
Add 100 µL of the parasite suspension to each well of the assay plate, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Place the assay plate in a modular chamber, gas with the appropriate mixture, and incubate at 37°C for 72 hours. This duration allows for at least one full replication cycle.[5]
-
-
Lysis and Fluorescence Measurement:
-
After the 72-hour incubation, freeze the plate at -20°C or -80°C to lyse the red blood cells.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with uninfected erythrocytes) from all readings.
-
Normalize the data by setting the fluorescence of the drug-free wells (negative control) to 100% growth and the fluorescence of the highest concentration of the positive control drug to 0% growth.
-
Plot the percentage of parasite growth inhibition against the log concentration of this compound.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Visualizations
Experimental Workflow
Caption: Workflow for EC50 determination of this compound.
Mechanism of Action Signaling Pathway
References
- 1. Specific inhibition of the bifunctional farnesyl/geranylgeranyl diphosphate synthase in malaria parasites via a new small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. Specific Inhibition of the Bifunctional Farnesyl/Geranylgeranyl Diphosphate Synthase in Malaria Parasites via a New Small-Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing MMV019313
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV019313 is a potent and selective non-bisphosphonate inhibitor of the Plasmodium falciparum bifunctional farnesyl/geranylgeranyl diphosphate (B83284) synthase (FPPS/GGPPS). This enzyme is a critical node in the parasite's isoprenoid biosynthesis pathway, making it a validated and high-priority target for antimalarial drug discovery. Unlike bisphosphonate inhibitors, this compound exhibits high selectivity for the parasite enzyme over its human counterparts, highlighting its potential for the development of therapeutics with a favorable safety profile.[1][2][3][4]
These application notes provide detailed protocols for high-throughput screening (HTS) assays utilizing this compound. The assays are designed for the identification and characterization of novel compounds that target the isoprenoid biosynthesis pathway in P. falciparum. This compound serves as a crucial tool compound and positive control in these screens.
Data Presentation
Table 1: In Vitro Activity of this compound against P. falciparum
| Parameter | Value | Conditions | Reference |
| EC50 (Parasite Growth Inhibition) | 90 nM | Cultured human erythrocytes | [5] |
| EC50 (Parasite Growth Inhibition) | 268 nM (250–289 nM) | Single replication cycle, in the absence of IPP | [1] |
| EC50 (with IPP Rescue) | 3.6 µM (3.2–4.0 µM) | 200 µM Isopentenyl Pyrophosphate (IPP) | [1] |
Table 2: Enzymatic Inhibition of PfFPPS/GGPPS by this compound
| Parameter | Value | Substrate Conditions | Reference |
| IC50 (FPP Production) | 330 nM | Non-saturating | [1] |
| IC50 (FPPS/GGPPS Inhibition) | 0.82 µM | Not specified | [5][6] |
| Selectivity | No activity against human FPPS or GGPPS | Up to 200 µM | [1][3] |
Signaling Pathway
The isoprenoid biosynthesis pathway in P. falciparum is essential for the production of vital molecules required for parasite survival. This compound specifically inhibits the enzyme FPPS/GGPPS, which is responsible for the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).
Caption: Isoprenoid biosynthesis pathway in P. falciparum and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: High-Throughput Phenotypic Screen with IPP Rescue
This assay is designed to identify compounds that inhibit P. falciparum growth by targeting the isoprenoid biosynthesis pathway. The "rescue" with isopentenyl pyrophosphate (IPP), a downstream product, is a key validation step.
Objective: To screen compound libraries for inhibitors of the isoprenoid biosynthesis pathway.
Principle: Compounds that inhibit enzymes upstream of FPP and GGPP synthesis will show reduced potency in the presence of exogenous IPP, which bypasses the inhibited step.
Workflow Diagram:
Caption: Workflow for the high-throughput IPP rescue screen.
Materials:
-
P. falciparum culture (e.g., NF54 or Dd2 strain), synchronized to the ring stage.
-
Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 2 g/L sodium bicarbonate, and 10 mg/L hypoxanthine).
-
Isopentenyl pyrophosphate (IPP) solution (20 mM stock in buffer).
-
Compound library plates (e.g., 10 mM in DMSO).
-
This compound (positive control, 10 mM stock in DMSO).
-
Artemisinin (negative control for rescue, 10 mM stock in DMSO).
-
384-well black, clear-bottom microplates.
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I).
-
Plate reader capable of fluorescence detection (excitation: 485 nm, emission: 530 nm).
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense test compounds and controls into 384-well plates to a final concentration of 1-10 µM.
-
Include wells for:
-
Negative control: DMSO only (no inhibition).
-
Positive control: this compound.
-
Non-rescue control: Artemisinin.
-
-
-
Parasite Culture Preparation:
-
Prepare two parasite suspensions from a synchronized ring-stage culture at 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
To one suspension, add IPP to a final concentration of 200 µM.
-
-
Assay Initiation:
-
Dispense the parasite suspension without IPP to one set of compound plates.
-
Dispense the parasite suspension with IPP to a second, identical set of compound plates.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a modular incubator chamber gassed with 5% CO₂, 5% O₂, and 90% N₂.
-
-
Lysis and Staining:
-
Add SYBR Green I lysis buffer to each well.
-
Seal the plates and incubate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Read the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound relative to the DMSO control.
-
Determine the EC₅₀ values for active compounds in the presence and absence of IPP.
-
A significant increase (e.g., >10-fold) in the EC₅₀ value in the presence of IPP suggests that the compound targets the isoprenoid biosynthesis pathway.
Protocol 2: PfFPPS/GGPPS Enzymatic Assay for HTS
This is a biochemical assay to directly measure the inhibition of the recombinant P. falciparum FPPS/GGPPS enzyme.
Objective: To identify direct inhibitors of PfFPPS/GGPPS from a compound library.
Principle: The activity of FPPS/GGPPS is measured by quantifying the amount of inorganic pyrophosphate (PPi) released during the condensation of IPP with an allylic diphosphate substrate (e.g., GPP or FPP). A common method is the use of a coupled enzyme assay where PPi is used to generate a detectable signal (e.g., colorimetric or fluorescent).
Workflow Diagram:
Caption: Workflow for the PfFPPS/GGPPS enzymatic high-throughput screen.
Materials:
-
Recombinant, purified P. falciparum FPPS/GGPPS.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
Substrates: Geranyl pyrophosphate (GPP) or Farnesyl pyrophosphate (FPP), and Isopentenyl pyrophosphate (IPP).
-
This compound (positive control).
-
Pyrophosphate detection reagent (e.g., Malachite Green Phosphate Assay Kit).
-
384-well clear microplates.
-
Spectrophotometer plate reader.
Procedure:
-
Compound Plating:
-
Dispense test compounds and this compound into 384-well plates to the desired final screening concentration.
-
-
Enzyme Addition:
-
Add purified PfFPPS/GGPPS in assay buffer to each well.
-
-
Pre-incubation:
-
Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Add a mixture of the substrates (e.g., 10 µM GPP and 10 µM IPP) to all wells to start the reaction.
-
-
Reaction Incubation:
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Signal Detection:
-
Stop the reaction and detect the generated PPi by adding the Malachite Green reagent according to the manufacturer's instructions.
-
Incubate for 15-20 minutes at room temperature for color development.
-
-
Data Acquisition:
-
Measure the absorbance at ~620 nm.
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound relative to the DMSO control.
-
For active compounds, perform dose-response experiments to determine the IC₅₀ value.
Conclusion
The protocols described provide a robust framework for the high-throughput screening and identification of novel antimalarial compounds targeting the P. falciparum isoprenoid biosynthesis pathway. This compound is an indispensable tool for these assays, serving as a potent and selective control compound. The combination of phenotypic screening with a chemical rescue strategy and a target-based enzymatic assay offers a comprehensive approach to hit identification and validation in the quest for new antimalarial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isoprenoid Biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Drug Targets in Isoprenoid Biosynthetic Pathway for Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of MMV01931alaria Drug Combinations
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV019313 is a novel antimalarial compound that inhibits the Plasmodium falciparum bifunctional farnesyl/geranylgeranyl diphosphate (B83284) synthase (FPPS/GGPPS), a key enzyme in the parasite's isoprenoid biosynthesis pathway.[1][2][3] This pathway is essential for the parasite's survival, and its inhibition represents a promising strategy for antimalarial drug development.[1][4][5] this compound is a non-bisphosphonate inhibitor, highly selective for the parasite enzyme over its human counterparts, suggesting a favorable safety profile.[2][3]
The emergence and spread of drug-resistant malaria parasites necessitate the development of new therapeutic strategies, including combination therapies.[6][7][8] Combining antimalarial drugs with different mechanisms of action can enhance efficacy, delay the development of resistance, and potentially reduce the required dosage of individual agents, thereby minimizing toxicity.[6][8]
These application notes provide a comprehensive guide for researchers to evaluate the potential of this compound in combination with other antimalarial drugs. As there is currently no publicly available data on the combination effects of this compound, this document outlines a detailed, proposed experimental workflow and protocols for in vitro assessment of drug synergy.
Proposed Antimalarial Partner Drugs for Combination with this compound
To effectively combat multidrug-resistant malaria, it is crucial to combine this compound with drugs that have distinct molecular targets. The following is a list of proposed partner drugs, categorized by their mechanism of action, for initial in vitro combination studies.
Table 1: Proposed Partner Drugs for Combination Studies with this compound
| Drug Class | Partner Drug | Mechanism of Action | Rationale for Combination |
| Artemisinin Derivatives | Dihydroartemisinin (DHA) | Activated by heme iron to produce free radicals, leading to alkylation of parasite proteins and lipids.[8] | Combining a fast-acting drug (DHA) with a potentially slower-acting metabolic inhibitor (this compound) could provide rapid parasite clearance and prevent recrudescence. |
| 4-Aminoquinolines | Chloroquine (CQ) | Inhibits heme detoxification in the parasite's food vacuole, leading to the accumulation of toxic heme. | To assess potential for synergy and utility against CQ-sensitive strains, and to investigate any interaction with resistance mechanisms. |
| Mitochondrial Electron Transport Chain (mETC) Inhibitors | Atovaquone | Inhibits the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain, disrupting pyrimidine (B1678525) biosynthesis. | Targeting two distinct metabolic pathways (isoprenoid and pyrimidine biosynthesis) could lead to synergistic or additive effects. |
| Antifolates | Pyrimethamine | Inhibits dihydrofolate reductase (DHFR), an enzyme essential for folate metabolism and DNA synthesis.[8] | Dual targeting of essential metabolic pathways could result in enhanced parasite killing. |
| Protein Synthesis Inhibitors | Doxycycline | Targets the parasite's apicoplast and inhibits protein synthesis. | A combination of a metabolic inhibitor and a protein synthesis inhibitor offers a multi-pronged attack on the parasite. |
Experimental Protocols
In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I-based)
This protocol describes a method for determining the 50% inhibitory concentration (IC50) of this compound and potential partner drugs, both individually and in combination, against P. falciparum. The SYBR Green I assay measures the proliferation of parasites by quantifying the amount of parasite DNA.[9][10][11][12]
Materials:
-
P. falciparum culture (e.g., 3D7, Dd2 strains)
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine)
-
Human erythrocytes (O+)
-
This compound and partner antimalarial drugs
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in complete medium at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Synchronize cultures to the ring stage using 5% D-sorbitol treatment.
-
Drug Preparation: Prepare stock solutions of this compound and partner drugs in 100% DMSO. Create serial dilutions of each drug in complete medium.
-
Assay Setup (Monotherapy):
-
Add 50 µL of drug dilutions to the wells of a 96-well plate.
-
Add 50 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Include parasite-only (positive control) and uninfected erythrocyte (negative control) wells.
-
-
Assay Setup (Combination Therapy - Fixed Ratio Method):
-
Determine the IC50 of each drug individually.
-
Prepare fixed-ratio combinations of this compound and the partner drug (e.g., 4:1, 3:2, 2:3, 1:4 based on their IC50 ratios).
-
Create serial dilutions of these fixed-ratio mixtures.
-
Add 50 µL of the combination dilutions to the wells.
-
Add 50 µL of parasite culture (1% parasitemia, 2% hematocrit).
-
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence of uninfected erythrocytes.
-
Normalize the data to the positive control (100% growth).
-
Calculate the IC50 values using a non-linear regression analysis (e.g., log[inhibitor] vs. response).
-
Data Analysis for Drug Combination Effects
The interaction between this compound and a partner drug can be quantified using isobologram analysis and the calculation of the Fractional Inhibitory Concentration (FIC) and Combination Index (CI).
Isobologram Analysis:
An isobologram is a graphical representation of drug interactions. The IC50 values of the drugs in combination are plotted against the IC50 values of the drugs alone.
-
Synergy: The data points fall below the line of additivity.
-
Additivity: The data points fall on the line of additivity.
-
Antagonism: The data points fall above the line of additivity.
Fractional Inhibitory Concentration (FIC) and Combination Index (CI):
The Sum of the Fractional Inhibitory Concentrations (ΣFIC) or Combination Index (CI) provides a quantitative measure of the drug interaction.
-
FIC Calculation:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
CI Calculation:
-
CI = FIC of Drug A + FIC of Drug B
-
-
Interpretation of CI Values:
-
CI < 0.9: Synergy
-
0.9 ≤ CI ≤ 1.1: Additive effect
-
CI > 1.1: Antagonism
-
Data Presentation
Quantitative data from the combination studies should be summarized in a clear and structured table to facilitate comparison and interpretation.
Table 2: Proposed Template for Summarizing In Vitro Combination Data for this compound
| Partner Drug | P. falciparum Strain | IC50 (nM) - this compound Alone | IC50 (nM) - Partner Drug Alone | IC50 (nM) - this compound in Combination | IC50 (nM) - Partner Drug in Combination | Combination Index (CI) | Interaction |
| Dihydroartemisinin | 3D7 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Synergy/Additive/Antagonism] |
| Dd2 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Synergy/Additive/Antagonism] | |
| Chloroquine | 3D7 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Synergy/Additive/Antagonism] |
| Dd2 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Synergy/Additive/Antagonism] | |
| Atovaquone | 3D7 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Synergy/Additive/Antagonism] |
| Dd2 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Synergy/Additive/Antagonism] | |
| Pyrimethamine | 3D7 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Synergy/Additive/Antagonism] |
| Dd2 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Synergy/Additive/Antagonism] | |
| Doxycycline | 3D7 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Synergy/Additive/Antagonism] |
| Dd2 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] | [Synergy/Additive/Antagonism] |
Visualization of Pathways and Workflows
Signaling Pathway: Isoprenoid Biosynthesis in P. falciparum
The following diagram illustrates the isoprenoid biosynthesis pathway in P. falciparum, highlighting the target of this compound.
Isoprenoid biosynthesis pathway in P. falciparum and the target of this compound.
Experimental Workflow: In Vitro Drug Combination Assay
This diagram outlines the key steps in the proposed in vitro drug combination assay.
Proposed experimental workflow for in vitro drug combination studies of this compound.
Conclusion and Future Directions
The protocols and guidelines presented here provide a robust framework for the initial in vitro evaluation of this compound in combination with existing antimalarial agents. The unique mechanism of action of this compound makes it a promising candidate for combination therapy. The identification of synergistic or additive interactions with drugs targeting different pathways would be a significant step forward in the development of novel, potent, and resistance-breaking antimalarial treatments.
Future studies should expand upon these in vitro findings to include:
-
In vivo efficacy studies: Testing promising combinations in animal models of malaria.
-
Resistance selection studies: Investigating whether combination therapy delays or prevents the emergence of drug-resistant parasites.
-
Pharmacokinetic and pharmacodynamic (PK/PD) modeling: To optimize dosing regimens for combination therapies.
By systematically exploring the potential of this compound in combination with a diverse range of antimalarial drugs, the research community can accelerate the development of next-generation therapies to combat the global threat of malaria.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Specific Inhibition of the Bifunctional Farnesyl/Geranylgeranyl Diphosphate Synthase in Malaria Parasites via a New Small-Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific inhibition of the bifunctional farnesyl/geranylgeranyl diphosphate synthase in malaria parasites via a new small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoprenoid biosynthesis in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoprenoid Biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in the Development of New Antimalarial Drugs with Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mesamalaria.org [mesamalaria.org]
- 8. Novel Therapeutics for Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application of MMV019313 in studies of other apicomplexan parasites.
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to the potential uses of MMV019313, a selective inhibitor of the bifunctional farnesyl/geranylgeranyl diphosphate (B83284) synthase (FPPS/GGPPS), in the study of apicomplexan parasites beyond Plasmodium. The information is curated for researchers in parasitology, drug discovery, and related fields.
Introduction to this compound
This compound is a novel, non-bisphosphonate small molecule inhibitor that specifically targets the bifunctional FPPS/GGPPS enzyme in Plasmodium falciparum. This enzyme is a critical component of the isoprenoid biosynthesis pathway, which is essential for the survival of these parasites. This compound exhibits high selectivity for the parasite enzyme over its human counterparts, making it an attractive candidate for further investigation as a broad-spectrum anti-apicomplexan agent.
Application in Babesia Species
Recent studies have indicated the potential of this compound as a therapeutic agent against Babesia microti, the primary causative agent of human babesiosis.
Quantitative Data
| Compound | Parasite | Assay Type | Efficacy Metric | Vehicle/Route | Dosing Regimen | Host | Reference |
| This compound (presumed MMV019881) | Babesia microti | In vivo | Highest efficacy among screened MMV compounds | Not specified | Not specified | Mice | [1] |
Experimental Protocol: In Vivo Efficacy Assessment in a Murine Model of Babesia microti
This protocol is adapted from a similar study on the in vivo efficacy of another MMV compound against B. microti by the same research group and is expected to be highly comparable.
Objective: To evaluate the in vivo efficacy of this compound against Babesia microti infection in mice.
Materials:
-
This compound
-
Babesia microti (strain Munich) infected red blood cells (iRBCs)
-
BALB/c mice (female, 6-8 weeks old)
-
Vehicle for drug solubilization (e.g., DMSO, Tween 80, distilled water)
-
Phosphate-buffered saline (PBS)
-
Giemsa stain
-
Microscope with oil immersion objective
Procedure:
-
Animal Infection:
-
Maintain the B. microti Munich strain by serial passage in BALB/c mice.
-
Prepare an inoculum of 1 x 10⁷ B. microti-iRBCs in 100 µL of PBS per mouse.
-
Infect experimental mice via intraperitoneal (IP) injection.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
On the day of treatment, dilute the stock solution to the desired final concentration for injection.
-
Administer the treatment (e.g., 25 mg/kg body weight) and a vehicle control to respective groups of infected mice (n=5 per group) via a suitable route (e.g., subcutaneous or oral) for a specified duration (e.g., 5 consecutive days), starting from day 1 post-infection.
-
-
Monitoring Parasitemia:
-
Starting from day 3 post-infection, prepare thin blood smears from the tail vein of each mouse every other day.
-
Stain the smears with Giemsa.
-
Determine the percentage of iRBCs by counting at least 1000 RBCs under oil immersion.
-
Continue monitoring for a predefined period (e.g., 21 days).
-
-
Data Analysis:
-
Calculate the mean parasitemia for each group at each time point.
-
Plot the mean parasitemia against time to visualize the course of infection.
-
Statistically compare the parasitemia levels between the treated and control groups to determine the efficacy of this compound.
-
Logical Workflow for In Vivo Efficacy Testing:
Caption: Workflow for assessing the in vivo efficacy of this compound against Babesia microti.
Application in Toxoplasma gondii
Toxoplasma gondii, the causative agent of toxoplasmosis, possesses a bifunctional FPPS/GGPPS that is essential for its survival, making it a promising target for this compound[2]. While direct studies of this compound on T. gondii are yet to be published, its known mechanism of action suggests high potential.
Experimental Protocol: In Vitro Enzymatic Assay of Toxoplasma gondii FPPS/GGPPS
This protocol is designed to assess the direct inhibitory effect of this compound on the enzymatic activity of recombinant T. gondii FPPS/GGPPS (TgFPPS).
Objective: To determine the IC50 value of this compound against TgFPPS.
Materials:
-
Recombinant purified TgFPPS enzyme
-
This compound
-
[1-¹⁴C]isopentenyl pyrophosphate (IPP)
-
Geranyl pyrophosphate (GPP) or Farnesyl pyrophosphate (FPP) as allylic substrates
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
Scintillation cocktail and vials
-
Microplate reader (for scintillation counting)
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing assay buffer, a fixed concentration of GPP or FPP, and [1-¹⁴C]IPP.
-
Add varying concentrations of this compound (and a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding a known amount of purified TgFPPS.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Product Extraction:
-
Stop the reaction by adding an acid (e.g., HCl).
-
Hydrolyze the pyrophosphate esters to their corresponding alcohols by heating.
-
Extract the radiolabeled prenyl alcohols (geraniol, farnesol, geranylgeraniol) with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
-
Quantification:
-
Transfer the organic phase to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Signaling Pathway Inhibition by this compound:
Caption: this compound inhibits the bifunctional TgFPPS/GGPPS, blocking isoprenoid biosynthesis.
Application in Cryptosporidium Species
Current genomic and metabolic data suggest that Cryptosporidium parvum lacks the apicoplast-localized methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid precursor biosynthesis[3]. As FPPS/GGPPS acts downstream of the MEP pathway, it is unlikely that this compound would be an effective inhibitor of Cryptosporidium growth. Therefore, the application of this compound in Cryptosporidium research is not recommended based on current knowledge.
Conclusion
This compound holds promise as a research tool and a potential therapeutic lead against apicomplexan parasites beyond Plasmodium. Its demonstrated efficacy against Babesia microti in vivo and the presence of its target enzyme in Toxoplasma gondii warrant further investigation. The protocols provided herein offer a starting point for researchers to explore the full potential of this selective inhibitor. As with any experimental work, appropriate controls and optimization are essential for robust and reproducible results.
References
Troubleshooting & Optimization
Troubleshooting MMV019313 insolubility in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with MMV019313 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific, non-bisphosphonate inhibitor of the Plasmodium falciparum farnesyl/geranylgeranyl diphosphate (B83284) synthase (FPPS/GGPPS).[1][2] This enzyme is a key player in the isoprenoid biosynthesis pathway, which is essential for the parasite's survival.[3][4][5][6] By inhibiting FPPS/GGPPS, this compound disrupts the production of essential isoprenoids, leading to parasite death.[4] It potently inhibits P. falciparum replication in cultured human erythrocytes with an EC50 value of 90 nM.[1]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What is causing this?
A2: This is a common issue for hydrophobic compounds like this compound. The compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO), but its solubility dramatically decreases when introduced into an aqueous environment like phosphate-buffered saline (PBS) or cell culture media. This precipitation occurs because the concentration of this compound has exceeded its solubility limit in the final aqueous solution.
Q3: What is the maximum recommended concentration of DMSO in my cell-based assay?
A3: For most cell lines, the final concentration of DMSO should be kept at or below 0.5% to avoid cytotoxic effects. Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control (media with the same final DMSO concentration without your compound) to ensure the solvent is not impacting your experimental results. Primary cell cultures are often more sensitive and may require even lower DMSO concentrations, sometimes below 0.1%.
Q4: Can I use physical methods to improve the dissolution of this compound?
A4: Yes, gentle warming and sonication can aid in the dissolution of this compound. When preparing your stock solution in DMSO, warming the solution and using an ultrasonic bath can help ensure the compound is fully dissolved.[1] However, be cautious with prolonged heating as it may degrade the compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound and provides actionable steps to resolve them.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound exceeds its aqueous solubility limit. | 1. Decrease the final concentration: Your target concentration may be too high for the aqueous buffer. Try a lower final concentration in your assay. 2. Optimize the dilution method: Add the DMSO stock solution directly to the final volume of pre-warmed aqueous buffer while vortexing to ensure rapid dispersion. Avoid serial dilutions in the aqueous buffer. 3. Use a co-solvent: Consider preparing your final dilution in a mixture of your aqueous buffer and a less polar, water-miscible co-solvent like ethanol. An in vivo formulation for a similar compound used 7% Tween80 and 3% ethanol, suggesting that co-solvents can be effective.[7] |
| Inconsistent or non-reproducible assay results | Incomplete dissolution or precipitation of this compound, leading to variable effective concentrations. | 1. Prepare fresh solutions: Always prepare working solutions fresh from a concentrated stock immediately before use. Avoid using solutions that have been stored diluted in aqueous buffer. 2. Visually inspect for precipitation: Before adding the compound to your assay, visually inspect the solution for any signs of precipitation. If present, do not use the solution and refer to the precipitation troubleshooting steps. 3. Ensure stock solution integrity: Use newly opened, anhydrous DMSO to prepare your stock solution, as hygroscopic DMSO can negatively impact solubility.[1] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] |
| Low or no observable activity in the assay | The effective concentration of dissolved this compound is below the limit of detection for your assay due to poor solubility. | 1. Review your stock concentration: The reported solubility in DMSO is 4 mg/mL (10.06 mM), requiring ultrasonic and warming for complete dissolution.[1] Ensure your stock solution is prepared correctly. 2. Consider a different assay format: If possible, use an assay with a higher tolerance for organic solvents. 3. Formulation with solubilizing agents: For in vitro testing, you could explore the use of surfactants like Tween 80 or Pluronic F-68 at low, non-toxic concentrations to improve solubility. |
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Source |
| Molecular Weight | 397.53 g/mol | N/A | [1] |
| Solubility in DMSO | 4 mg/mL (10.06 mM) | Requires ultrasonic and warming | [1] |
| IC50 (FPPS/GGPPS) | 0.82 µM | Enzymatic assay | [1] |
| EC50 (P. falciparum) | 90 nM | In vitro culture | [1] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% | General recommendation for most cell lines | N/A |
| Storage of Stock Solution | -20°C for 1 month, -80°C for 6 months | In solvent | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 397.53 g/mol .
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = (0.001 g / 397.53 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 251.5 µL
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution for 1-2 minutes.
-
Place the tube in a water bath sonicator and sonicate for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Growth Inhibition Assay against P. falciparum
This protocol is adapted from established methods for testing antimalarial compounds.[8]
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete culture medium (e.g., RPMI 1640 with appropriate supplements)
-
This compound 10 mM stock solution in DMSO
-
96-well flat-bottom microtiter plates
-
DNA stain (e.g., YOYO-1)
-
Flow cytometer
Procedure:
-
Prepare a serial dilution of the this compound 10 mM stock solution in complete culture medium. Ensure the final DMSO concentration in the highest compound concentration well does not exceed 0.5%.
-
Add the diluted compound solutions to the wells of a 96-well plate in triplicate. Include wells with culture medium and the corresponding DMSO concentration as a vehicle control, and wells with a known antimalarial as a positive control.
-
Prepare a parasite suspension of synchronized ring-stage P. falciparum at 1% parasitemia and 0.5% hematocrit in complete culture medium.
-
Add 125 µL of the parasite suspension to each well of the 96-well plate.
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, terminate the growth by fixing the cells with 1% formaldehyde.
-
Stain the parasitized cells with a suitable DNA stain (e.g., 50 nM YOYO-1).
-
Determine the parasitemia in each well using a flow cytometer.
-
Calculate the 50% effective concentration (EC50) by plotting the parasitemia against the log of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: this compound inhibits the cytosolic enzyme FPPS/GGPPS.
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specific Inhibition of the Bifunctional Farnesyl/Geranylgeranyl Diphosphate Synthase in Malaria Parasites via a New Small-Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isoprenoid biosynthesis enzymes | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Frontiers | New Insight into Isoprenoids Biosynthesis Process and Future Prospects for Drug Designing in Plasmodium [frontiersin.org]
- 7. mmv.org [mmv.org]
- 8. Specific inhibition of the bifunctional farnesyl/geranylgeranyl diphosphate synthase in malaria parasites via a new small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing MMV019313 dosage for maximum antiplasmodial activity.
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of MMV019313 for maximum antiplasmodial activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific non-bisphosphonate inhibitor of the Plasmodium falciparum bifunctional farnesyl/geranylgeranyl diphosphate (B83284) synthase (FPPS/GGPPS).[1][2][3] This enzyme is a critical component of the isoprenoid biosynthesis pathway in malaria parasites, which is essential for their survival.[1] this compound's mechanism is distinct from that of bisphosphonate inhibitors, as it binds to a novel site on the PfFPPS/GGPPS enzyme.[4][5]
Q2: What is the potency of this compound against P. falciparum?
This compound exhibits potent activity against P. falciparum. The half-maximal effective concentration (EC50) for growth inhibition of blood-stage parasites is approximately 90 nM to 268 nM.[2][4] The half-maximal inhibitory concentration (IC50) against the purified PfFPPS/GGPPS enzyme is approximately 0.82 µM.[2]
Q3: Is this compound selective for the parasite enzyme?
Yes, this compound is highly selective for the P. falciparum FPPS/GGPPS over human homologs.[1][4][5] Studies have shown no significant inhibition of human FPPS or GGPPS at concentrations up to 200 µM.[4] This high selectivity minimizes the potential for on-target toxicity in human cells.
Q4: How can I prepare a stock solution of this compound?
For in vitro assays, this compound can be dissolved in DMSO to prepare a stock solution. A concentration of 4 mg/mL (10.06 mM) can be achieved with the help of ultrasound and warming.[2] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.[2] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Troubleshooting Guide
Issue 1: Higher than expected EC50 values in growth inhibition assays.
-
Possible Cause 1: Inaccurate drug concentration.
-
Solution: Verify the concentration of your this compound stock solution. Ensure accurate serial dilutions are performed for the dose-response curve.
-
-
Possible Cause 2: Parasite resistance.
-
Possible Cause 3: Presence of isoprenoid precursors in the culture medium.
-
Solution: The inhibitory effect of this compound can be rescued by the addition of isopentenyl pyrophosphate (IPP).[4] Ensure your culture medium does not contain significant levels of IPP or other downstream isoprenoids that could bypass the enzymatic block.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Variability in parasite synchronization.
-
Solution: Ensure a tight synchronization of the parasite culture. The stage of the parasite can influence its susceptibility to antimalarial compounds.
-
-
Possible Cause 2: Issues with the assay readout.
-
Solution: If using a SYBR Green-based assay, ensure complete removal of red blood cell DNA. If using microscopy, ensure unbiased counting of parasitemia. Consider using flow cytometry for a more robust quantification.
-
-
Possible Cause 3: Compound stability.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation.
-
Data Presentation
Table 1: In Vitro Activity of this compound against P. falciparum
| Parameter | Value | Cell/Enzyme | Reference |
| EC50 | 90 nM | P. falciparum (in cultured erythrocytes) | [2] |
| EC50 | 268 nM (250–289 nM) | P. falciparum (in the absence of IPP) | [4] |
| EC50 | 3.6 µM (3.2–4.0 µM) | P. falciparum (in the presence of 200 µM IPP) | [4] |
| IC50 | 0.82 µM | Purified PfFPPS/GGPPS | [2] |
Experimental Protocols
1. P. falciparum Asexual Blood Stage Growth Inhibition Assay
This protocol is a standard method to determine the EC50 of an antimalarial compound.
-
Materials:
-
Synchronized P. falciparum culture (ring stage) at 0.5% parasitemia and 2% hematocrit.
-
Complete culture medium (e.g., RPMI-1640 with Albumax II, hypoxanthine, and gentamicin).
-
This compound stock solution in DMSO.
-
96-well microplates.
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SYBR Green I nucleic acid stain.
-
Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA).
-
-
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include a drug-free control.
-
Add the synchronized parasite culture to each well.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Read the fluorescence on a plate reader.
-
Calculate the EC50 value by fitting the dose-response data to a suitable model.
-
2. PfFPPS/GGPPS Enzymatic Assay
This protocol measures the direct inhibitory effect of this compound on its molecular target.
-
Materials:
-
Purified recombinant PfFPPS/GGPPS enzyme.
-
Substrates: Isopentenyl pyrophosphate (IPP) and either dimethylallyl pyrophosphate (DMAPP), geranyl pyrophosphate (GPP), or farnesyl pyrophosphate (FPP).
-
Assay buffer.
-
This compound dilutions.
-
Detection system to measure the product (e.g., radioactive substrates and scintillation counting, or a colorimetric/fluorometric method).
-
-
Procedure:
-
Incubate the purified PfFPPS/GGPPS enzyme with various concentrations of this compound.
-
Initiate the enzymatic reaction by adding the substrates.
-
Allow the reaction to proceed for a defined period at an optimal temperature.
-
Stop the reaction and quantify the amount of product formed.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Workflow for evaluating this compound's antiplasmodial activity and resistance profile.
Caption: this compound inhibits PfFPPS/GGPPS, blocking essential isoprenoid synthesis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Specific inhibition of the bifunctional farnesyl/geranylgeranyl diphosphate synthase in malaria parasites via a new small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific Inhibition of the Bifunctional Farnesyl/Geranylgeranyl Diphosphate Synthase in Malaria Parasites via a New Small-Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
Common issues in MMV019313 in vitro assays and how to solve them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MMV019313 in in vitro assays. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific non-bisphosphonate inhibitor of the Plasmodium falciparum bifunctional farnesyl/geranylgeranyl diphosphate (B83284) synthase (PfFPPS/GGPPS).[1] This enzyme is a critical node in the parasite's isoprenoid biosynthesis pathway. Unlike bisphosphonate inhibitors, this compound binds to a novel, allosteric site on the enzyme, leading to its inhibition.[2] This specificity for the parasite enzyme over human counterparts minimizes the potential for off-target effects.
Q2: What are the key physicochemical properties of this compound?
A2: this compound possesses favorable drug-like properties. A summary of its key characteristics is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₇N₃O₂S | [3] |
| Molecular Weight | 397.54 g/mol | [3] |
| InChIKey | InChIKey=... | [3] |
| SMILES | ... | [3] |
Q3: How should I prepare and store this compound stock solutions?
A3: Due to its hydrophobic nature, this compound should be dissolved in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). It is crucial to use fresh DMSO as it can absorb moisture, which may affect the compound's solubility. For long-term storage, stock solutions should be kept at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guides
I. PfFPPS/GGPPS Enzymatic Assay
This section addresses common issues encountered during the in vitro enzymatic assay to determine the inhibitory activity of this compound on purified PfFPPS/GGPPS.
Caption: Workflow for determining the IC50 of this compound against PfFPPS/GGPPS.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no enzyme activity | 1. Improper enzyme storage or handling. 2. Substrate degradation (IPP, GPP, FPP). 3. Incorrect buffer composition (e.g., pH, Mg²⁺ concentration). | 1. Ensure enzyme is stored at -80°C in appropriate buffer and avoid repeated freeze-thaw cycles. 2. Prepare fresh substrate solutions and store them as recommended. 3. Verify the pH and composition of the assay buffer. |
| High background signal | 1. Contaminated reagents. 2. Non-enzymatic substrate breakdown. | 1. Use high-purity reagents and sterile, nuclease-free water. 2. Run a no-enzyme control to assess background signal and subtract it from all readings. |
| Poor reproducibility of IC₅₀ values | 1. Inaccurate serial dilutions of this compound. 2. Inconsistent incubation times or temperatures. 3. Variability in enzyme concentration. | 1. Use calibrated pipettes and perform serial dilutions carefully. 2. Ensure precise timing and a calibrated incubator. 3. Use a consistent stock of enzyme and perform a protein quantification assay. |
| Unexpectedly high IC₅₀ value | 1. This compound precipitation in the assay buffer. 2. Presence of detergents or other interfering substances. | 1. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that causes precipitation (typically <1%). 2. Review all reagent components for potential inhibitors or interfering substances. |
II. P. falciparum Growth Inhibition Assay (SYBR Green I Method)
This guide focuses on troubleshooting the widely used SYBR Green I-based fluorescence assay for determining the EC₅₀ of this compound against asexual blood-stage P. falciparum.
Caption: Workflow for the SYBR Green I-based P. falciparum growth inhibition assay.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | 1. Contamination of cultures with bacteria or yeast. 2. Presence of white blood cells in the culture. 3. Autofluorescence from the culture medium or plate. | 1. Maintain sterile culture conditions and regularly check for contamination. 2. If using clinical isolates, consider filtering to remove white blood cells. 3. Use a medium without phenol (B47542) red and black-walled microplates. Include a no-parasite control to determine background. |
| Low signal-to-noise ratio | 1. Low initial parasitemia. 2. Poor parasite growth. 3. Insufficient lysis of red blood cells. | 1. Ensure the starting parasitemia is within the optimal range (e.g., 0.5-1%). 2. Check the quality of red blood cells, serum, and culture medium. 3. Ensure the lysis buffer is effective. |
| Inconsistent EC₅₀ values | 1. Asynchronous parasite culture. 2. Inaccurate drug dilutions. 3. Edge effects in the microplate. | 1. Use highly synchronized ring-stage parasites for consistent results. 2. Prepare fresh drug dilutions for each experiment. 3. Avoid using the outer wells of the plate or fill them with sterile medium. |
| "U-shaped" dose-response curve | 1. Compound precipitation at high concentrations. 2. Cytotoxicity of the compound at high concentrations leading to cell lysis and DNA release, causing an artifactual increase in fluorescence. | 1. Visually inspect the wells for any signs of precipitation. If observed, reconsider the highest concentration used. 2. Correlate fluorescence readings with microscopic examination of parasite morphology. |
III. Investigating Resistance to this compound
Understanding and identifying resistance is crucial in antimalarial drug development.
Caption: this compound inhibits PfFPPS/GGPPS, blocking the synthesis of essential isoprenoids.
Q: How does resistance to this compound arise?
A: Resistance to this compound has been shown to be conferred by a single nucleotide polymorphism in the gene encoding PfFPPS/GGPPS, resulting in a serine to threonine substitution at position 228 (S228T).[2] Overexpression of the wild-type PfFPPS/GGPPS can also lead to reduced susceptibility.[1]
Q: How can I detect resistance to this compound in my parasite cultures?
A: The primary method for detecting resistance is to perform a growth inhibition assay and observe a rightward shift in the EC₅₀ value compared to the sensitive parental strain. A significant increase in the EC₅₀ value (e.g., >3-fold) is indicative of resistance.[4] This phenotypic finding should be confirmed by sequencing the PfFPPS/GGPPS gene to identify the S228T mutation.
Q: What should I do if my parasite line becomes resistant to this compound?
A: If resistance is confirmed, it is important to characterize the resistant line fully. This includes determining the magnitude of the EC₅₀ shift and sequencing the target gene. For future experiments requiring a sensitive strain, it is advisable to use a fresh culture from a frozen stock of the parental line.
Data Summary Tables
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Organism/Enzyme | Reference |
| Enzymatic Assay | IC₅₀ | 0.82 µM | Purified PfFPPS/GGPPS | [1] |
| Growth Inhibition | EC₅₀ | 90 nM | P. falciparum (in human erythrocytes) | [1] |
Table 2: Troubleshooting Summary for In Vitro Assays
| Assay | Common Issue | Key Recommendation |
| PfFPPS/GGPPS Enzymatic Assay | Poor reproducibility | Ensure accurate serial dilutions and consistent incubation conditions. |
| P. falciparum Growth Inhibition Assay | High background fluorescence | Use sterile techniques, phenol red-free medium, and black-walled plates. |
| Resistance Monitoring | Ambiguous EC₅₀ shift | Confirm phenotypic resistance with genotypic analysis (sequencing of PfFPPS/GGPPS). |
References
- 1. biorxiv.org [biorxiv.org]
- 2. Specific Inhibition of the Bifunctional Farnesyl/Geranylgeranyl Diphosphate Synthase in Malaria Parasites via a New Small-Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Inhibition of Resistance-Refractory P. falciparum Kinase PKG Delivers Prophylactic, Blood Stage, and Transmission-Blocking Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for MMV019313 Resistance Selection Studies
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for in vitro resistance selection studies of the antimalarial compound MMV019313.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-bisphosphonate inhibitor of the Plasmodium falciparum bifunctional farnesyl/geranylgeranyl diphosphate (B83284) synthase (FPPS/GGPPS).[1][2][3] This enzyme is a critical component of the isoprenoid biosynthesis pathway in the parasite, which is essential for its survival.[1] By inhibiting PfFPPS/GGPPS, this compound disrupts the production of essential isoprenoids, leading to parasite death.[1]
Q2: What are the known resistance mechanisms to this compound?
A2: In vitro studies have identified two primary mechanisms of resistance to this compound:
-
Target modification: A single nucleotide polymorphism (SNP) in the PfFPPS/GGPPS gene, resulting in an S228T amino acid substitution, has been shown to confer resistance.[1][4]
-
Target overexpression: Overexpression of the wild-type PfFPPS/GGPPS gene can also lead to reduced susceptibility to this compound.[1]
Q3: What is a typical starting concentration of this compound for a resistance selection experiment?
A3: A common starting point for in vitro resistance selection is to use a drug concentration around the 90% inhibitory concentration (IC90).[5] For this compound, the EC50 against P. falciparum has been reported to be approximately 90 nM.[2] Therefore, a starting concentration of 3x EC90 would be a reasonable starting point, though this may need to be optimized for your specific parasite strain and culture conditions.
Q4: How long does it typically take to select for this compound resistant parasites?
A4: The time required to select for drug-resistant parasites in vitro can vary significantly, often taking several weeks to months.[6] Factors influencing the timeline include the starting parasite inoculum, the drug pressure applied, and the intrinsic mutation rate of the parasite strain.[5][7]
Q5: How can I confirm that my selected parasite line is genuinely resistant to this compound?
A5: Confirmation of resistance involves a combination of phenotypic and genotypic analyses:
-
Phenotypic Confirmation: A statistically significant increase in the IC50 value of the selected parasite line compared to the parental (sensitive) strain is the primary indicator of resistance.[8]
-
Genotypic Confirmation: Sequence the PfFPPS/GGPPS gene in the resistant and parental lines to identify the S228T mutation or other potential polymorphisms.[1] Additionally, quantitative PCR (qPCR) can be used to assess the copy number of the PfFPPS/GGPPS gene to check for overexpression.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No parasite recrudescence after prolonged drug pressure. | 1. Drug concentration is too high, leading to complete parasite killing. 2. Initial parasite inoculum was too low. 3. The specific parasite strain has a very low spontaneous mutation rate for the target gene. | 1. Reduce the drug concentration to a level closer to the IC90. 2. Increase the initial parasite inoculum to 10^8 or 10^9 parasites.[5] 3. Consider using a parasite strain known to have a higher mutation rate or a multidrug-resistant background, as these may be more prone to developing new resistance.[9] |
| High variability in IC50 values between replicate experiments. | 1. Inconsistent parasite synchronization. 2. Fluctuations in hematocrit levels in the culture. 3. Inaccurate drug dilutions. | 1. Ensure tight synchronization of parasite cultures to the ring stage before initiating the assay.[8] 2. Maintain a consistent hematocrit across all wells and experiments.[8] 3. Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.[8] |
| Selected parasite line shows only a marginal (e.g., <2-fold) increase in IC50. | 1. The selected population may be a mix of sensitive and resistant parasites. 2. The resistance mechanism may confer only a low level of resistance. | 1. Clone the selected parasite line by limiting dilution to obtain a pure population of resistant parasites for re-testing. 2. Continue the drug pressure, potentially at a slightly increased concentration, to select for higher levels of resistance. |
| Resistant phenotype is lost after removing drug pressure. | The resistance mechanism may have a fitness cost to the parasite, leading to out-competition by revertants or sensitive parasites in the absence of drug selection.[10] | 1. Maintain a portion of the resistant culture under continuous drug pressure. 2. Periodically re-clone the population to ensure the purity of the resistant line. |
| Sequencing of PfFPPS/GGPPS does not reveal the S228T mutation in the confirmed resistant line. | 1. Resistance may be due to overexpression of the wild-type gene. 2. An alternative, uncharacterized mutation in PfFPPS/GGPPS may be responsible. 3. Resistance may be mediated by an entirely different mechanism (e.g., altered drug transport, metabolic bypass). | 1. Perform qPCR to determine the copy number of the PfFPPS/GGPPS gene. 2. Sequence the entire PfFPPS/GGPPS gene and flanking regions. 3. Consider whole-genome sequencing of the resistant and parental lines to identify other potential genetic changes. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Farnesyl/Geranylgeranyl Diphosphate Synthase (FPPS/GGPPS) | [1][2][3] |
| IC50 (Enzyme Inhibition) | 0.82 µM | [2] |
| EC50 (P. falciparum growth inhibition) | 90 nM | [2] |
Table 2: Example of IC50 Shift in this compound-Resistant P. falciparum
| Parasite Line | Genotype (PfFPPS/GGPPS) | IC50 (nM) (Hypothetical) | Fold Resistance (Hypothetical) |
| Parental (Sensitive) | Wild-type | 90 | 1 |
| Resistant Line 1 | S228T mutant | 900 | 10 |
| Resistant Line 2 | Wild-type (overexpressed) | 450 | 5 |
Note: The IC50 and fold resistance values in Table 2 are hypothetical examples for illustrative purposes. Actual values will vary depending on the specific parasite strain and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant P. falciparum
This protocol describes a method for selecting this compound-resistant parasites using continuous drug pressure.
Materials:
-
This compound
-
Drug-sensitive P. falciparum strain (e.g., 3D7, Dd2)
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human red blood cells (O+)
-
Standard parasite culture equipment (incubator with gas, culture flasks, etc.)
Methodology:
-
Initiate Culture: Start a high-volume culture of a clonal, drug-sensitive P. falciparum strain to generate a large number of parasites (aim for >10^8 parasites).
-
Determine Initial Drug Concentration: Calculate the IC90 for this compound against your chosen parasite strain using a standard 72-hour SYBR Green I or similar assay.
-
Apply Drug Pressure:
-
Divide the parasite culture into multiple flasks.
-
To one set of flasks, add this compound at the predetermined IC90 concentration.
-
Maintain a parallel set of flasks without the drug as a control.
-
-
Monitor Parasitemia:
-
Monitor parasitemia in all flasks daily by Giemsa-stained thin blood smears.
-
Initially, parasitemia in the drug-treated flasks is expected to drop significantly.
-
-
Maintain Culture:
-
Maintain the cultures by changing the medium and adding fresh red blood cells as needed.
-
Replenish the drug at each medium change to maintain constant pressure.
-
-
Observe for Recrudescence: Continue to monitor the drug-treated cultures for the reappearance of parasites (recrudescence). This may take several weeks to months.
-
Isolate Resistant Parasites: Once a stable, growing parasite population is observed in the presence of this compound, the line is considered putatively resistant.
-
Clone Resistant Line: Clone the resistant parasite population by limiting dilution to obtain a genetically homogenous line for further characterization.
Protocol 2: Phenotypic Characterization of this compound Resistance
This protocol details the determination of the IC50 value for this compound against sensitive and potentially resistant parasite lines.
Materials:
-
This compound
-
Parental (sensitive) and selected (potentially resistant) P. falciparum lines
-
96-well microplates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Methodology:
-
Parasite Synchronization: Synchronize both the parental and selected parasite cultures to the ring stage.
-
Prepare Drug Dilutions: Prepare a series of 2-fold dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells as positive controls and wells with uninfected red blood cells as negative controls.
-
Plate Parasites: Add the synchronized parasite cultures (at ~0.5% parasitemia and 2% hematocrit) to the wells of the 96-well plate.
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions.
-
Lysis and Staining:
-
After incubation, lyse the red blood cells by freezing the plate at -80°C.
-
Thaw the plate and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for at least 1 hour.
-
-
Read Fluorescence: Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis:
-
Subtract the background fluorescence of the negative control wells.
-
Plot the fluorescence intensity against the log of the drug concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Calculate the fold-resistance by dividing the IC50 of the selected line by the IC50 of the parental line.
-
Protocol 3: Genotypic Characterization of this compound Resistance
This protocol outlines the sequencing of the PfFPPS/GGPPS gene to identify potential resistance-conferring mutations.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the PfFPPS/GGPPS coding sequence (PF3D7_1128400)
-
High-fidelity DNA polymerase
-
PCR purification kit
-
Sanger sequencing service
Methodology:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the parental and the selected resistant parasite lines.
-
PCR Amplification:
-
Design primers to amplify the entire coding sequence of the PfFPPS/GGPPS gene.
-
Perform PCR using a high-fidelity DNA polymerase to minimize the introduction of errors.
-
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing: Send the purified PCR product for Sanger sequencing. Use both forward and reverse primers for sequencing to ensure accuracy.
-
Sequence Analysis:
-
Align the sequencing results from the resistant and parental lines with the reference PfFPPS/GGPPS sequence from PlasmoDB.
-
Identify any single nucleotide polymorphisms (SNPs) or other mutations present in the resistant line but absent in the parental line. Pay close attention to the codon corresponding to amino acid position 228.
-
Visualizations
References
- 1. Frontiers | New Insight into Isoprenoids Biosynthesis Process and Future Prospects for Drug Designing in Plasmodium [frontiersin.org]
- 2. Isoprenoid Biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Isoprenoid Biosynthesis in Plasmodium falciparum (2014) | Ann M. Guggisberg | 66 Citations [scispace.com]
- 6. Systematic in vitro evolution in Plasmodium falciparum reveals key determinants of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoprenoid biosynthesis in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro selection of Plasmodium falciparum drug-resistant parasite lines - PMC [pmc.ncbi.nlm.nih.gov]
How to interpret unexpected results in MMV019313 experiments.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the antimalarial compound MMV019313.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound between experiments. What could be the cause?
A1: High variability in IC50 values is a common issue in antimalarial drug susceptibility testing. Several factors related to experimental setup and execution can contribute to this. Here are some key areas to investigate:
-
Inconsistent Parasite Synchronization: Ensure a tightly synchronized parasite culture, preferably at the ring stage, before initiating the assay. Different parasite life stages can exhibit varying susceptibility to this compound.
-
Fluctuations in Hematocrit: Maintain a consistent hematocrit across all wells of your assay plate. Variations can impact parasite growth and, consequently, apparent drug efficacy.
-
Drug Solution Preparation and Storage: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. This compound stock solutions should be stored at -20°C for up to one month or -80°C for up to six months to prevent degradation.[1] Repeated freeze-thaw cycles should be avoided.
-
Inaccurate Drug Concentrations: Verify the concentration of your stock solution and ensure thorough mixing during the preparation of serial dilutions.
Q2: At higher concentrations, this compound appears to have an effect that is not rescued by the addition of isopentenyl pyrophosphate (IPP). Is this an expected off-target effect?
A2: Yes, this is a documented phenomenon. While this compound specifically inhibits the P. falciparum farnesyl/geranylgeranyl diphosphate (B83284) synthase (FPPS/GGPPS) in the isoprenoid biosynthesis pathway, at concentrations above 3.6 μM, it has been observed to inhibit a secondary target that is not rescued by IPP. If your experiments are conducted at concentrations exceeding this threshold, you may be observing off-target effects. It is recommended to work within a concentration range where the inhibitory effect is rescued by IPP to ensure you are studying the on-target activity of this compound.
Q3: We have selected for this compound-resistant parasites, but we do not see the S228T mutation in the PfFPPS/GGPPS gene. Are there other possible resistance mechanisms?
A3: While the S228T mutation in PfFPPS/GGPPS is a known mechanism of resistance to this compound, other mechanisms could potentially arise. These may include:
-
Overexpression of Wild-Type PfFPPS/GGPPS: Increased expression of the target enzyme can lead to resistance by effectively reducing the inhibitor-to-target ratio.
-
Mutations in Other Genes: Although less characterized for this compound, resistance to antimalarial drugs can be mediated by mutations in genes encoding transporters that efflux the drug or in other components of the metabolic pathway.
-
General Mechanisms of Drug Resistance: Parasites can develop resistance through various mechanisms, including increased drug efflux, alterations in drug metabolism, or changes in the parasite's cellular physiology.
Further investigation, such as whole-genome sequencing of your resistant parasites, may be necessary to identify the specific mechanism of resistance.
Q4: Our this compound compound is not showing the expected potency. What are the potential reasons?
A4: Several factors could contribute to a lower-than-expected potency of this compound in your assays:
-
Compound Integrity: Ensure the purity and integrity of your this compound stock. If possible, verify its identity and purity using analytical methods like HPLC or mass spectrometry.
-
Solubility Issues: this compound is a solid that is typically dissolved in a solvent like DMSO. Ensure that the compound is fully dissolved in your stock solution and does not precipitate upon dilution into your culture medium.
-
Assay Conditions: The IC50 of this compound can be influenced by assay conditions such as the parasite strain used, the starting parasitemia, and the incubation time. Refer to established protocols for standardized assay conditions.
-
Media Components: Certain components in the culture media could potentially interfere with the activity of the compound.
Data Presentation
Table 1: this compound In Vitro Activity
| Parameter | Value | Reference Strain |
| IC50 (Enzymatic Assay) | 0.82 µM | Purified PfFPPS/GGPPS |
| EC50 (Whole Parasite) | 90 nM | P. falciparum |
Table 2: Troubleshooting High IC50 Variability
| Potential Cause | Recommended Action |
| Inconsistent Parasite Synchronization | Use methods like sorbitol or Percoll gradients for tight synchronization. |
| Inaccurate Drug Concentrations | Prepare fresh dilutions for each experiment; validate stock concentration. |
| Fluctuations in Hematocrit | Carefully control the final hematocrit in all assay wells. |
| Compound Degradation | Aliquot and store stock solutions at -80°C; avoid repeated freeze-thaw cycles. |
Experimental Protocols
SYBR Green I-Based Drug Susceptibility Assay
This protocol is a common method for determining the IC50 of antimalarial compounds.
-
Prepare Drug Plates: Serially dilute this compound in complete parasite culture medium in a 96-well plate. Include drug-free wells for positive control (parasite growth) and wells with uninfected red blood cells for negative control (background).
-
Prepare Parasite Culture: Use a synchronized culture of P. falciparum at the ring stage with a starting parasitemia of 0.5% and a final hematocrit of 2%.
-
Incubation: Add the parasite culture to the drug plate and incubate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, lyse the red blood cells by freezing the plate at -80°C. Thaw the plate and add SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1-2 hours.
-
Readout: Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a suitable model.
Mandatory Visualization
Caption: this compound inhibits PfFPPS/GGPPS in the isoprenoid pathway.
Caption: A workflow for troubleshooting unexpected this compound results.
References
Best practices for storing and handling MMV019313 to maintain potency.
This technical support center provides best practices for storing and handling the antimalarial compound MMV019313 to maintain its potency and ensure reliable experimental outcomes. It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, non-bisphosphonate inhibitor of the Plasmodium falciparum bifunctional farnesyl/geranylgeranyl diphosphate (B83284) synthase (PfFPPS/GGPPS).[1][2][3] This enzyme is a critical component of the isoprenoid biosynthesis pathway in malaria parasites, which is essential for their survival.[4][5][6] this compound is highly selective for the parasite enzyme over its human counterparts.[4][6]
Q2: What are the recommended storage conditions for this compound?
To maintain the potency of this compound, it is crucial to adhere to the following storage guidelines:
| Formulation | Storage Temperature | Duration |
| Solid Powder (short-term) | 0 - 4°C | Days to weeks |
| Solid Powder (long-term) | -20°C | Months to years |
| Stock Solution in DMSO | -20°C | Up to 1 month |
| Stock Solution in DMSO | -80°C | Up to 6 months |
Q3: What is the solubility of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
Q4: What are the general safety precautions for handling this compound?
As a research chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and eye protection. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no compound activity in in vitro assays. | Improper storage leading to degradation. | Verify that the compound has been stored according to the recommended conditions (see FAQ 2). Use a fresh stock of the compound if degradation is suspected. |
| Inaccurate concentration of the stock solution. | Recalculate the required mass of the compound for your desired stock concentration. Ensure your balance is properly calibrated. | |
| Compound precipitation in culture media. | Observe the culture media for any signs of precipitation after adding the compound. If precipitation occurs, consider preparing a fresh dilution from the stock solution and ensuring thorough mixing. The final DMSO concentration in the media should typically be kept low (e.g., <0.5%) to avoid solvent effects and improve solubility. | |
| Inconsistent results between experiments. | Freeze-thaw cycles of the stock solution. | Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. |
| Variability in parasite culture synchronization. | Ensure that parasite cultures are tightly synchronized to the desired stage (e.g., ring stage) before adding the compound, as susceptibility can vary with the parasite's life cycle stage. | |
| Unexpected off-target effects. | High compound concentration. | Titrate the compound to determine the optimal concentration range for your assay. High concentrations may lead to non-specific effects. The reported EC50 value for P. falciparum growth inhibition is approximately 90 nM.[1] |
Experimental Protocols
In Vitro Growth Inhibition Assay for Plasmodium falciparum
This protocol is a general guideline for assessing the in vitro antimalarial activity of this compound.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (e.g., RPMI 1640 with appropriate supplements)
-
96-well microplates
-
DNA-intercalating fluorescent dye (e.g., SYBR Green I)
-
Lysis buffer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the assay. It is advisable to test a range of concentrations (e.g., from nanomolar to micromolar) to determine the EC50 value.
-
-
Assay Setup:
-
Add the diluted compound solutions to the wells of a 96-well plate in triplicate. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-drug control.
-
Add the synchronized P. falciparum culture (typically at 1% parasitemia and 2% hematocrit) to each well.
-
Incubate the plate at 37°C in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator for 72 hours.
-
-
Quantification of Parasite Growth:
-
After the incubation period, lyse the red blood cells and stain the parasite DNA using a fluorescent dye like SYBR Green I.
-
Measure the fluorescence intensity using a plate reader. The fluorescence intensity is proportional to the number of parasites.
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition for each compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
Isoprenoid Biosynthesis Pathway in Plasmodium falciparum
The following diagram illustrates the key steps in the isoprenoid biosynthesis pathway in P. falciparum, highlighting the role of PfFPPS/GGPPS, the target of this compound.
Caption: Isoprenoid biosynthesis pathway in P. falciparum.
Experimental Workflow for In Vitro Growth Inhibition Assay
This diagram outlines the major steps in the experimental workflow for determining the efficacy of this compound against P. falciparumin vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Specific inhibition of the bifunctional farnesyl/geranylgeranyl diphosphate synthase in malaria parasites via a new small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Inhibition of the Bifunctional Farnesyl/Geranylgeranyl Diphosphate Synthase in Malaria Parasites via a New Small-Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of MMV019313 and Other Malaria Box Compounds for Drug Discovery
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Malaria Box compound MMV019313 with two other notable compounds from the collection, MMV007839 and MMV009108. The analysis is supported by experimental data on their mechanisms of action, activity against Plasmodium falciparum, and cytotoxicity.
The Malaria Box, a collection of 400 diverse compounds with confirmed activity against the blood stage of Plasmodium falciparum, was curated by the Medicines for Malaria Venture (MMV) to accelerate the discovery of new antimalarial drugs. This guide focuses on a comparative analysis of three such compounds, each exhibiting a distinct mechanism of action, highlighting the diverse therapeutic strategies available within this valuable open-source collection.
Quantitative Data Summary
The following table summarizes the in vitro activity and cytotoxicity of this compound, MMV007839, and MMV009108 against P. falciparum and mammalian cells.
| Compound ID | Target | Mechanism of Action | P. falciparum (EC50/IC50) | Cytotoxicity (CC50) | Gametocyte Activity |
| This compound | PfFPPS/GGPPS | Inhibits isoprenoid biosynthesis | 90 nM (asexual stages)[1] | >10 µM (various human cell lines) | Active against early and late-stage gametocytes[2][3] |
| MMV007839 | PfFNT | Inhibits lactate (B86563) transport | ~140 nM (3D7 strain, asexual stages)[4] | Low cytotoxicity reported | Information not readily available |
| MMV009108 | PfNCR1 | Disrupts cholesterol export | Submicromolar potency (asexual stages)[5] | Low cytotoxicity reported | Information not readily available |
Signaling Pathways and Mechanisms of Action
The three compounds target distinct and essential pathways in P. falciparum.
This compound: Inhibition of Isoprenoid Biosynthesis
This compound is a potent and selective non-bisphosphonate inhibitor of the P. falciparum farnesyl/geranylgeranyl diphosphate (B83284) synthase (PfFPPS/GGPPS)[1][6]. This enzyme is crucial for the biosynthesis of isoprenoids, a class of molecules essential for various cellular processes in the parasite, including protein prenylation and the synthesis of ubiquinone and dolichols[7][8][9]. By inhibiting PfFPPS/GGPPS, this compound disrupts these vital pathways, leading to parasite death. A key advantage of this compound is its high selectivity for the parasite enzyme over human counterparts, suggesting a favorable safety profile[6].
MMV007839: Disruption of Lactate Transport
MMV007839 targets the P. falciparum formate-nitrite transporter (PfFNT), a crucial protein for the efflux of lactic acid, a metabolic byproduct of glycolysis[10][11][12][13][14]. The parasite relies heavily on glycolysis for energy production, leading to the accumulation of lactate. Inhibition of PfFNT by MMV007839 causes a buildup of lactic acid and a drop in the parasite's internal pH, ultimately leading to cell death[15]. As PfFNT is absent in humans, it represents a promising and specific drug target[10].
MMV009108: Interference with Cholesterol Homeostasis
MMV009108 has been identified as a functional inhibitor of the P. falciparum Niemann-Pick type C1-related protein (PfNCR1)[5][16][17][18][19][20][21]. This transporter is involved in exporting cholesterol from the parasite, playing a critical role in maintaining membrane homeostasis[16][17][18][19]. By blocking PfNCR1, MMV009108 disrupts the parasite's ability to regulate its cholesterol content, leading to membrane defects and parasite demise. This mechanism of action represents a novel approach to antimalarial therapy.
Experimental Protocols
The following are generalized protocols for key experiments cited in the analysis of these compounds. For specific details, please refer to the cited publications.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This assay is commonly used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
Workflow:
Methodology:
-
Compound Dilution: Prepare serial dilutions of the test compound in a 96-well plate. Include positive (e.g., Artemisinin) and negative (DMSO vehicle) controls.
-
Parasite Culture: Add a synchronized culture of P. falciparum (typically ring-stage) at a defined parasitemia and hematocrit to each well.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After incubation, lyse the red blood cells and add a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The fluorescence is proportional to the amount of parasitic DNA, indicating parasite growth.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
PfFPPS/GGPPS Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the target enzyme, PfFPPS/GGPPS.
Workflow:
Methodology:
-
Reaction Setup: In a reaction vessel, combine purified recombinant PfFPPS/GGPPS enzyme, its substrates (e.g., farnesyl pyrophosphate (FPP) and radiolabeled isopentenyl pyrophosphate ([3H]IPP)), and varying concentrations of the test inhibitor (e.g., this compound).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction, for example, by adding an acid.
-
Product Extraction: Extract the radiolabeled product (e.g., [3H]geranylgeranyl pyrophosphate (GGPP)) using an organic solvent.
-
Radioactivity Measurement: Quantify the amount of radiolabeled product formed by liquid scintillation counting.
-
Data Analysis: Determine the percentage of enzyme inhibition at each inhibitor concentration and calculate the IC50 value.
Conclusion
The comparative analysis of this compound, MMV007839, and MMV009108 underscores the chemical and mechanistic diversity within the Malaria Box collection. These compounds, targeting distinct and essential parasite pathways—isoprenoid biosynthesis, lactate transport, and cholesterol homeostasis—offer promising and varied starting points for the development of novel antimalarial therapies. The high selectivity and potent activity of these compounds highlight their potential to overcome existing drug resistance and contribute to the global effort to eradicate malaria. Further investigation into their gametocytocidal and transmission-blocking capabilities is warranted to fully assess their potential impact.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of inhibitors of Plasmodium falciparum gametocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Plasmodium Niemann-Pick type C1-related protein is a druggable target required for parasite membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Isoprenoid biosynthesis in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Isoprenoid Biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Structural characterization of the Plasmodium falciparum lactate transporter PfFNT alone and in complex with antimalarial compound MMV007839 reveals its inhibition mechanism | PLOS Biology [journals.plos.org]
- 12. malariaworld.org [malariaworld.org]
- 13. Structural characterization of the Plasmodium falciparum lactate transporter PfFNT alone and in complex with antimalarial compound MMV007839 reveals its inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural characterization of the Plasmodium falciparum lactate transporter PfFNT alone and in complex with antimalarial compound MMV007839 reveals its inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Malaria Parasite's Lactate Transporter PfFNT Is the Target of Antiplasmodial Compounds Identified in Whole Cell Phenotypic Screens | Medicines for Malaria Venture [mmv.org]
- 16. The Plasmodium falciparum NCR1 transporter is an antimalarial target that exports cholesterol from the parasite's plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. The Plasmodium falciparum NCR1 transporter is an antimalarial target that exports cholesterol from the parasite’s plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MMV009108 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Head-to-head comparison of MMV019313 and fosmidomycin in targeting isoprenoid synthesis.
A Comparative Guide for Researchers in Drug Development
In the ongoing battle against malaria, the parasite's isoprenoid biosynthesis pathway presents a critical and validated target for therapeutic intervention. This pathway, essential for the survival of Plasmodium falciparum, is distinct from that of its human host, offering a window for selective toxicity. Two notable inhibitors targeting this pathway are fosmidomycin (B1218577), a long-standing clinical candidate, and MMV019313, a more recent discovery from the Medicines for Malaria Venture (MMV) Malaria Box. This guide provides a detailed head-to-head comparison of their performance, supported by available experimental data, to aid researchers in drug development and scientific investigation.
Mechanism of Action: Targeting Different Enzymes in the Same Pathway
Both this compound and fosmidomycin disrupt the parasite's ability to synthesize essential isoprenoid precursors, but they do so by inhibiting different key enzymes within the non-mevalonate pathway (also known as the MEP or DXP pathway), which is located in the parasite's apicoplast.
Fosmidomycin targets 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR, or IspC)[1][2][3]. This enzyme catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DOXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP), a crucial step in the early stages of the pathway[4]. By inhibiting DXR, fosmidomycin effectively halts the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal building blocks for all isoprenoids[5].
This compound , on the other hand, is a non-bisphosphonate inhibitor of the bifunctional farnesyl/geranylgeranyl diphosphate (B83284) synthase (FPPS/GGPPS)[6][7][8]. This enzyme acts at a later, branching point of the pathway, catalyzing the sequential condensation of IPP with allylic diphosphates to produce farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP)[8]. These molecules are vital for protein prenylation, ubiquinone biosynthesis, and other essential cellular functions[8]. A key feature of this compound is its high selectivity for the Plasmodium enzyme over the human orthologs[8][9].
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and fosmidomycin. It is important to note that this data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Activity against Plasmodium falciparum
| Compound | Strain(s) | IC50 / EC50 | Reference |
| This compound | Not specified | 90 nM (EC50) | [10][11] |
| Fosmidomycin | CamWT | 1.5 µM (IC50, 72h) | [11] |
| CamWT_C580Y | 2.7 µM (IC50, 72h) | [11] | |
| CamWT | 1.27 µM (IC50, 144h) | [11] | |
| CamWT_C580Y | 1.3 µM (IC50, 144h) | [11] | |
| 3D7, Dd2 | 819 nM, 926 nM (IC50) | [12] |
Table 2: Enzymatic Inhibition
| Compound | Target Enzyme | Organism | IC50 / Ki | Reference |
| This compound | FPPS/GGPPS | P. falciparum | 0.82 µM (IC50) | [10][11] |
| Fosmidomycin | DXR (IspC) | Y. pestis | 0.71 µM (IC50) | [13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: Inhibition sites of Fosmidomycin and this compound in the isoprenoid pathway.
References
- 1. In Vitro Antimalarial Activity of Different Inhibitors of the Plasmodial Isoprenoid Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iddo.org [iddo.org]
- 3. Estimation of Plasmodium falciparum drug susceptibility by the SYBR® Green assay | Infectious Diseases Data Observatory [iddo.org]
- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Drug Targets in Isoprenoid Biosynthetic Pathway for Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. Specific Inhibition of the Bifunctional Farnesyl/Geranylgeranyl Diphosphate Synthase in Malaria Parasites via a New Small-Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific inhibition of the bifunctional farnesyl/geranylgeranyl diphosphate synthase in malaria parasites via a new small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. b-interleukin-ii-44-56.com [b-interleukin-ii-44-56.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. media.malariaworld.org [media.malariaworld.org]
- 12. researchgate.net [researchgate.net]
- 13. Over 40 Years of Fosmidomycin Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic and antagonistic interactions between MMV019313 and other inhibitors.
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of MMV019313, a novel antimalarial compound, and its interactions with other inhibitors. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways to support further research and development in antimalarial therapies.
Introduction to this compound
This compound is a potent, non-bisphosphonate inhibitor of the Plasmodium falciparum farnesyl/geranylgeranyl diphosphate (B83284) synthase (FPPS/GGPPS), a critical enzyme in the parasite's isoprenoid biosynthesis pathway.[1][2][3] Isoprenoids are essential for the survival of the malaria parasite, making their synthesis an important target for antimalarial drugs.[1] this compound offers significant advantages over existing bisphosphonate inhibitors that target the same enzyme, notably in its selectivity and physicochemical properties.[1][3]
Comparative Efficacy: this compound vs. Bisphosphonates
While direct studies on the synergistic and antagonistic interactions of this compound with a broad range of other antimalarial inhibitors are not yet available in published literature, a detailed comparison with bisphosphonates, which act on the same target, has been conducted.
This compound demonstrates high selectivity for the parasite's PfFPPS/GGPPS enzyme over its human counterparts (FPPS and GGPPS).[3][4] This selectivity is a crucial advantage, as it minimizes the potential for on-target toxicity in the human host. In contrast, even the most selective bisphosphonates exhibit a much lower therapeutic index.[3]
The mode of inhibition for this compound is also distinct from that of bisphosphonates.[1][3][4] This is evidenced by the fact that a specific mutation in the PfFPPS/GGPPS enzyme (S228T) confers resistance to this compound but not to bisphosphonates.[1][3][4] This suggests that this compound binds to a different site on the enzyme.[3][4]
| Inhibitor | Target | IC50 (µM) against PfFPPS/GGPPS | Activity against human FPPS/GGPPS | Resistance Profile |
| This compound | PfFPPS/GGPPS | 0.82[2] | No activity up to 200 µM[3] | S228T variant confers resistance[1][3][4] |
| Bisphosphonates (e.g., BPH-703) | PfFPPS/GGPPS and human FPPS/GGPPS | Not specified in results | Active against human enzymes (2.6-3.6-fold selectivity for parasite enzyme)[3] | S228T variant does not confer resistance[1][3] |
Table 1: Comparison of in vitro activity of this compound and bisphosphonates. This table summarizes the key differences in the inhibitory profiles of this compound and bisphosphonate inhibitors against the P. falciparum and human FPPS/GGPPS enzymes.
Isoprenoid Biosynthesis Pathway and Inhibitor Targets
The diagram below illustrates the isoprenoid biosynthesis pathway in Plasmodium falciparum, highlighting the role of PfFPPS/GGPPS and the points of inhibition for this compound and bisphosphonates.
Figure 1. Isoprenoid biosynthesis pathway in P. falciparum
Experimental Protocols
In Vitro Growth Inhibition Assay
The potency of this compound and other inhibitors against P. falciparum is typically determined using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: Asynchronous P. falciparum parasites are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX.
-
Drug Preparation: Compounds are serially diluted in DMSO and added to 96-well plates.
-
Incubation: Parasite cultures are added to the drug-containing plates and incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well to lyse the erythrocytes and stain the parasite DNA.
-
Fluorescence Measurement: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The 50% inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a non-linear regression model.
Enzyme Inhibition Assay
The direct inhibitory effect on PfFPPS/GGPPS activity is measured using a biochemical assay.
-
Enzyme and Substrates: Recombinant purified PfFPPS/GGPPS is used. The substrates are isopentenyl pyrophosphate (IPP) and either geranyl pyrophosphate (GPP) to measure FPP production or farnesyl pyrophosphate (FPP) to measure GGPP production.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor.
-
Reaction Initiation: The reaction is initiated by the addition of the substrates.
-
Reaction Quenching and Product Detection: The reaction is stopped, and the amount of product (FPP or GGPP) is quantified, often using a malachite green-based colorimetric assay that detects the release of inorganic pyrophosphate.
-
Data Analysis: IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Future Directions: The Need for Combination Studies
The emergence of drug-resistant malaria parasites necessitates the development of new therapeutic strategies, with combination therapy being a cornerstone of effective treatment.[5] Combining drugs with different mechanisms of action can enhance efficacy, reduce the likelihood of resistance development, and potentially lower required doses, thereby minimizing toxicity.
While this compound shows promise as a highly selective agent, its potential role in combination therapies remains to be elucidated. Future studies should focus on investigating the in vitro and in vivo interactions of this compound with currently used antimalarial drugs, such as artemisinin (B1665778) derivatives, chloroquine, and atovaquone. Such studies will be critical in determining the optimal partner drugs for this compound and its potential to contribute to the next generation of antimalarial combination therapies.
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Specific Inhibition of the Bifunctional Farnesyl/Geranylgeranyl Diphosphate Synthase in Malaria Parasites via a New Small-Molecule Binding Site [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validating the Unique Binding Site of MMV019313: A Mutagenesis-Driven Comparison
A deep dive into the experimental evidence establishing the novel binding site of the antimalarial compound MMV019313 on Plasmodium falciparum farnesyl/geranylgeranyl diphosphate (B83284) synthase (PfFPPS/GGPPS), contrasting its mechanism with traditional bisphosphonate inhibitors.
For researchers and drug development professionals in the field of infectious diseases, the emergence of drug-resistant malaria parasites necessitates the discovery and validation of novel therapeutic targets and mechanisms of action. This guide provides a comparative analysis of this compound, a potent non-bisphosphonate inhibitor of P. falciparum's isoprenoid biosynthesis pathway, and traditional bisphosphonate inhibitors. Through a detailed examination of mutagenesis studies, enzymatic assays, and molecular modeling, we illuminate the unique binding site of this compound on PfFPPS/GGPPS and its significant advantages over existing alternatives.
Executive Summary
Mutagenesis studies have been pivotal in confirming that this compound targets a novel allosteric site on PfFPPS/GGPPS, distinct from the substrate-binding site targeted by bisphosphonates. Specifically, the introduction of a single point mutation, S228T, in PfFPPS/GGPPS confers resistance to this compound while maintaining sensitivity to bisphosphonates. This key finding, supported by enzymatic inhibition data and molecular docking simulations, validates PfFPPS/GGPPS as a druggable target for a new class of antimalarials and highlights this compound as a lead compound with a unique mechanism of action.
Comparative Analysis of Inhibitor Performance
The unique binding site of this compound translates to a distinct and advantageous inhibitory profile compared to bisphosphonates. The following tables summarize the key quantitative data from comparative studies.
| Inhibitor | Target Enzyme | Wild-Type IC50 (µM) | S228T Mutant IC50 (µM) | Fold-Change in IC50 (Mutant/WT) | Selectivity for PfFPPS/GGPPS vs. Human FPPS |
| This compound | PfFPPS/GGPPS | 0.82[1] | >10 | >12 | High (No inhibition of human FPPS observed)[2] |
| BPH-703 (Bisphosphonate) | PfFPPS/GGPPS | ~1 | ~1 | No significant change | Low (Inhibits both parasite and human enzymes)[2] |
Table 1: Comparison of in vitro inhibitory activity of this compound and a representative bisphosphonate (BPH-703) against wild-type and S228T mutant PfFPPS/GGPPS. The data clearly demonstrates that the S228T mutation specifically confers resistance to this compound, indicating a direct or allosteric interaction at this site.
| Compound | P. falciparum Growth Inhibition (EC50, nM) | Cytotoxicity (Human Cells) | Physicochemical Properties |
| This compound | 90[1] | Low | Favorable (Non-charged, good bioavailability predicted) |
| Bisphosphonates (general) | Varies | Can be high | Poor (Highly charged, poor bioavailability) |
Table 2: Comparison of the cellular activity and properties of this compound and bisphosphonates. this compound exhibits potent anti-parasitic activity with low cytotoxicity and possesses more drug-like properties compared to the highly charged bisphosphonates.
Experimental Validation of the Unique Binding Site
The validation of this compound's novel binding site hinges on a series of key experiments. The workflows and logical connections between these experiments are crucial for understanding the strength of the evidence.
Figure 1: Experimental workflow for validating the unique binding site of this compound. This diagram illustrates the logical flow from genetic modification to cellular and biochemical assays, culminating in computational analysis to provide a comprehensive validation.
Experimental Protocols
Detailed methodologies are essential for the replication and verification of scientific findings. Below are the protocols for the key experiments cited in this guide.
Site-Directed Mutagenesis of PfFPPS/GGPPS
Objective: To introduce the S228T point mutation into the PfFPPS/GGPPS gene.
Methodology:
-
Template Plasmid: A plasmid containing the wild-type PfFPPS/GGPPS gene sequence is used as the template.
-
Primer Design: Two complementary mutagenic primers are designed. The primers should be approximately 25-45 bases in length, with the desired T to A mutation at the center, flanked by 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be calculated to ensure proper annealing.
-
PCR Amplification: A high-fidelity DNA polymerase is used for the PCR reaction. The reaction mixture typically contains the template plasmid, the mutagenic primers, dNTPs, and the polymerase buffer. The PCR cycling conditions are optimized but generally consist of an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.
-
Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: The resulting nicked plasmid DNA is transformed into competent E. coli cells. The nicks in the plasmid are repaired by the bacterial DNA repair machinery.
-
Selection and Sequencing: Transformed colonies are selected on appropriate antibiotic plates. Plasmid DNA is isolated from several colonies and the PfFPPS/GGPPS gene is sequenced to confirm the presence of the desired S228T mutation and the absence of any other mutations.
P. falciparum Growth Inhibition Assay
Objective: To determine the 50% effective concentration (EC50) of this compound and bisphosphonates against P. falciparum expressing either wild-type or S228T mutant PfFPPS/GGPPS.
Methodology:
-
Parasite Culture: P. falciparum parasites (e.g., Dd2 strain) are cultured in human red blood cells in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Cultures are synchronized at the ring stage.
-
Compound Preparation: A serial dilution of this compound and the bisphosphonate comparator (e.g., BPH-703) is prepared in 96-well plates.
-
Assay Setup: Synchronized ring-stage parasites are diluted to a parasitemia of ~0.5% and added to the wells containing the compounds.
-
Incubation: The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Growth Measurement: Parasite growth is quantified using a DNA-intercalating dye such as SYBR Green I. The fluorescence intensity, which is proportional to the parasite density, is measured using a fluorescence plate reader.
-
Data Analysis: The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Recombinant PfFPPS/GGPPS Enzymatic Assay
Objective: To measure the 50% inhibitory concentration (IC50) of this compound and bisphosphonates against the enzymatic activity of recombinant wild-type and S228T PfFPPS/GGPPS.
Methodology:
-
Protein Expression and Purification: Wild-type and S228T mutant PfFPPS/GGPPS are expressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA).
-
Reaction Mixture: The enzymatic reaction is typically performed in a buffer containing HEPES, MgCl2, and a reducing agent like DTT. The substrates, isopentenyl pyrophosphate (IPP) and either dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), are added to the reaction mixture. One of the substrates is radiolabeled (e.g., [14C]IPP) for detection.
-
Inhibitor Addition: Varying concentrations of this compound or the bisphosphonate are pre-incubated with the enzyme before initiating the reaction by adding the substrates.
-
Reaction and Quenching: The reaction is allowed to proceed at 37°C for a defined period and then quenched by the addition of a strong acid (e.g., HCl).
-
Product Extraction: The radiolabeled prenyl pyrophosphate products (farnesyl pyrophosphate and geranylgeranyl pyrophosphate) are extracted using an organic solvent (e.g., butanol or a chloroform:methanol mixture).
-
Quantification: The amount of radiolabeled product is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Molecular Interactions
Molecular docking studies provide a structural rationale for the observed experimental data, illustrating how this compound interacts with PfFPPS/GGPPS at a molecular level.
Figure 2: Differential binding modes of this compound and bisphosphonates to PfFPPS/GGPPS. This diagram illustrates that bisphosphonates are competitive inhibitors that bind to the active site, while this compound binds to a distinct allosteric site, a mechanism that is disrupted by the S228T mutation.
Conclusion
The validation of this compound's unique binding site on PfFPPS/GGPPS through a combination of mutagenesis, biochemical, and in silico studies represents a significant advancement in the pursuit of novel antimalarial therapies. The distinct mechanism of action and favorable pharmacological profile of this compound compared to traditional bisphosphonate inhibitors underscore its potential as a lead compound for the development of a new class of drugs to combat drug-resistant malaria. The detailed experimental methodologies provided in this guide serve as a valuable resource for researchers aiming to further investigate this promising therapeutic target and develop next-generation antimalarials.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling MMV019313
Essential protocols for the safe handling, use, and disposal of the potent research compound MMV019313 are outlined below, providing researchers, scientists, and drug development professionals with crucial immediate safety and logistical information. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating the compound as potentially hazardous. The following guidelines are based on established best practices for handling potent, powdered small molecule inhibitors in a laboratory setting.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various procedures involving this compound. Adherence to these guidelines is critical to ensure personnel safety.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses with side shields | Single pair of nitrile gloves | Standard laboratory coat | Not generally required |
| Weighing and Aliquoting (Solid) | Chemical splash goggles and face shield | Double-gloving with nitrile gloves | Disposable gown over a laboratory coat | NIOSH-approved N95 or higher respirator within a certified chemical fume hood or glove box |
| Solution Preparation | Chemical splash goggles | Double-gloving with nitrile gloves | Laboratory coat | Work within a certified chemical fume hood |
| In Vitro Experiments | Safety glasses with side shields | Single pair of nitrile gloves | Laboratory coat | Not generally required if solutions are handled in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Double-gloving with heavy-duty nitrile gloves | Chemical-resistant apron over a laboratory coat | NIOSH-approved respirator appropriate for the scale of the spill |
| Waste Disposal | Chemical splash goggles | Double-gloving with nitrile gloves | Laboratory coat | Not generally required if waste is properly contained |
Operational Protocols: A Step-by-Step Approach to Safety
Meticulous adherence to operational protocols is essential to minimize the risk of exposure and contamination.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and secure area.
-
Restrict access to authorized personnel only.
Handling and Weighing of Solid Compound:
-
All handling of solid this compound must be conducted within a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.
-
Before handling, ensure all necessary PPE is correctly donned.
-
Use dedicated, labeled spatulas and weighing boats.
-
Employ a "wet-handling" technique where appropriate by gently moistening the powder with a suitable solvent to minimize dust generation.
-
Clean all equipment and the work surface thoroughly with an appropriate solvent after use.
Solution Preparation:
-
Prepare solutions within a certified chemical fume hood.
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
Ensure the container is securely capped and clearly labeled with the compound name, concentration, solvent, and date of preparation.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All materials contaminated with this compound, including gloves, disposable gowns, weighing boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Solid Waste: Collect solid waste in a sealed, puncture-proof container labeled "Hazardous Chemical Waste" and "Potent Compound."
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, compatible container. Do not mix with other waste streams unless compatibility is confirmed. Label the container with "Hazardous Chemical Waste," the full chemical name, and approximate concentration.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces with a suitable solvent. Collect the cleaning materials as hazardous waste.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
Visualizing the PPE Workflow
The following diagram illustrates the logical sequence for donning and doffing Personal Protective Equipment when handling solid this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
